Product packaging for 4-Phenylphenyl triflate(Cat. No.:CAS No. 17763-78-9)

4-Phenylphenyl triflate

Cat. No.: B1599741
CAS No.: 17763-78-9
M. Wt: 302.27 g/mol
InChI Key: RJFYGCJTUUXOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenylphenyl triflate is a useful research compound. Its molecular formula is C13H9F3O3S and its molecular weight is 302.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F3O3S B1599741 4-Phenylphenyl triflate CAS No. 17763-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYGCJTUUXOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454432
Record name Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-78-9
Record name Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-Phenylphenyl triflate from 4-phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Phenylphenyl Triflate from 4-Phenylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-phenylphenol, a critical transformation in modern organic synthesis. Aryl triflates, such as the target compound, are invaluable precursors in a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. This document delves into the mechanistic underpinnings of the triflation reaction, offers a detailed and field-proven experimental protocol, outlines crucial safety considerations for handling the reagents, and discusses methods for the purification and characterization of the final product. Designed for researchers, scientists, and drug development professionals, this guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthetic methodology.

Introduction: The Strategic Importance of Aryl Triflates

Aryl triflates have emerged as highly versatile and reactive intermediates in organic chemistry, largely due to the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group. The triflate anion (CF₃SO₃⁻) is remarkably stable, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group which delocalizes the negative charge through resonance and inductive effects.[1] This inherent stability makes aryl triflates superior substrates in numerous palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, when compared to their corresponding aryl halide counterparts.[2][3]

This compound, specifically, serves as a key building block for the synthesis of complex biaryl and polyaryl structures. Its precursor, 4-phenylphenol (also known as 4-hydroxybiphenyl), is a readily available commercial starting material.[4] The conversion of the phenolic hydroxyl group into a triflate moiety transforms a poorly reactive position into a highly active site for carbon-carbon and carbon-heteroatom bond formation.

This guide focuses on the most common and efficient method for this transformation: the reaction of 4-phenylphenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a suitable base.

Mechanistic Insights: The Triflation of Phenols

The synthesis of an aryl triflate from a phenol is a classic example of nucleophilic attack on a highly electrophilic sulfur atom. Triflic anhydride is a powerful electrophile and is instrumental in activating the hydroxyl group of the phenol.[5] The reaction proceeds through a well-established mechanism, which is outlined below.

Step-by-Step Mechanism
  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base (commonly pyridine or another amine base) to form a more nucleophilic phenoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the triflic anhydride molecule. This results in the formation of a transient intermediate.

  • Leaving Group Departure: The trifluoromethanesulfonate group is an excellent leaving group. The intermediate collapses, cleaving the S-O bond and displacing a triflate anion. This step forms the desired this compound product.

  • Protonation of the Base: The displaced triflate anion can then protonate the conjugate acid of the base used in the first step, regenerating the base in some cases or forming a salt.

The overall transformation is generally rapid and high-yielding when performed under appropriate conditions.

Visualizing the Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Phenylphenol 4-Phenylphenol Phenoxide 4-Phenylphenoxide Anion 4-Phenylphenol->Phenoxide + Base Base Base (e.g., Pyridine) Byproduct Protonated Base + Triflate Anion Base->Byproduct + H⁺ Tf2O Triflic Anhydride (Tf₂O) Intermediate Transient Intermediate Phenoxide->Intermediate + Tf₂O Product This compound Intermediate->Product - Triflate Anion

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of this compound. It is essential to adhere to all safety precautions outlined in the subsequent section.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
4-Phenylphenol170.215.00 g29.381.0
Dichloromethane (DCM)-100 mL--
Pyridine79.102.56 mL32.321.1
Triflic Anhydride (Tf₂O)282.145.42 mL32.321.1
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 4-phenylphenol (5.00 g, 29.38 mmol) and dichloromethane (100 mL).[6]

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes to ensure an inert atmosphere. This is critical as triflic anhydride is moisture-sensitive.[7]

  • Addition of Base: Stir the solution at room temperature until the 4-phenylphenol has completely dissolved. Cool the flask to 0 °C using an ice-water bath. Add pyridine (2.56 mL, 32.32 mmol) dropwise via syringe.

  • Addition of Triflic Anhydride: Add triflic anhydride (5.42 mL, 32.32 mmol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[6] A white precipitate of pyridinium triflate may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-phenylphenol spot.

  • Workup: Upon completion, quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid or a thick oil.[8] It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[6]

Visualizing the Experimental Workflow

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Phenylphenol in DCM under Nitrogen B Cool to 0 °C A->B C Add Pyridine B->C D Dropwise addition of Triflic Anhydride at 0 °C C->D E Warm to Room Temperature and Stir for 1-2h D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash with HCl, NaHCO₃, Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify (Recrystallization or Chromatography) K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling: A Critical Assessment

Triflic anhydride is a highly reactive and corrosive substance that must be handled with extreme care.[5][9] It reacts violently with water and is harmful upon inhalation, ingestion, or skin contact.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., elbow-length PVC gloves).[9][12]

  • Ventilation: All manipulations involving triflic anhydride must be performed in a well-ventilated chemical fume hood.[10][11]

  • Handling: Use syringes or cannulas for transferring triflic anhydride to avoid exposure to the atmosphere. Always add the anhydride to the reaction mixture, never the other way around.[9][12]

  • Quenching: Quench any residual triflic anhydride in glassware carefully with a suitable alcohol (e.g., isopropanol) before cleaning with water.

  • Spills: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand and dispose of it as hazardous waste.[10][12]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] For inhalation, move to fresh air immediately.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl system. The chemical shifts will differ from the starting 4-phenylphenol due to the electronic effect of the triflate group.

    • ¹³C NMR: The carbon NMR will display the expected number of signals for the unique carbon atoms in the molecule.

    • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, typically around -73 ppm, which is characteristic of the triflate group.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (302.27 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch from the starting phenol and the appearance of strong S=O and C-F stretching bands characteristic of the triflate group.

Conclusion

The synthesis of this compound from 4-phenylphenol via reaction with triflic anhydride is a highly efficient and reliable method for accessing a valuable synthetic intermediate. By understanding the underlying reaction mechanism, adhering to a carefully designed experimental protocol, and prioritizing safety, researchers can consistently obtain high yields of this important compound. The versatility of this compound in cross-coupling chemistry underscores its significance in the development of novel pharmaceuticals and functional materials.

References

Introduction: The Strategic Importance of 4-Phenylphenyl Triflate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Formation of 4-Phenylphenyl Triflate

In the landscape of synthetic organic chemistry, the strategic activation of otherwise inert functional groups is paramount for the construction of complex molecular architectures. Aryl triflates, and specifically this compound ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate), have emerged as exceptionally versatile intermediates, primarily due to the trifluoromethanesulfonate (triflate) group being one of the most effective leaving groups known.[1] This property stems from the profound stabilization of the resulting triflate anion through both inductive effects of the trifluoromethyl group and extensive resonance delocalization.[1]

This compound serves as a robust and highly reactive analog to aryl halides in a myriad of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. Its utility is particularly pronounced in drug development and materials science, where the biphenyl scaffold is a common structural motif. This guide provides an in-depth examination of the core mechanism for the formation of this compound, explains the causality behind experimental choices, and presents a validated, step-by-step protocol for its synthesis.

Part 1: The Core Reaction Mechanism

The synthesis of this compound from its corresponding phenol, 4-phenylphenol, is a classic example of O-sulfonylation. The reaction proceeds via a nucleophilic attack on the highly electrophilic trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O).[2][3] The process requires a base to facilitate the deprotonation of the phenolic hydroxyl group, significantly enhancing its nucleophilicity.

Pillar 1: Activation of the Nucleophile (Phenol Deprotonation)

The phenolic proton of 4-phenylphenol is weakly acidic. While the phenoxide is a better nucleophile than the neutral phenol, the equilibrium lies far to the left in the absence of a base. A suitable, non-nucleophilic base, typically a tertiary amine like pyridine or triethylamine (TEA), is introduced to stoichiometrically deprotonate the phenol.[1][2]

  • Causality: Pyridine acts as a proton sponge, irreversibly forming a pyridinium salt and generating the 4-phenylphenoxide anion. This anion is a significantly more potent nucleophile, primed to attack the electrophilic sulfur center of triflic anhydride. The choice of a sterically hindered or electronically deactivated base like pyridine or 2,6-lutidine is crucial to prevent its competition with the phenoxide as a nucleophile, which could otherwise lead to the formation of N-triflylpyridinium salts as a side reaction.[4]

Pillar 2: The Electrophilic Partner (Triflic Anhydride)

Triflic anhydride (Tf₂O) is an exceptionally powerful electrophile.[3]

  • Causality: The sulfur atom in Tf₂O is bonded to two highly electron-withdrawing triflate groups. Each triflate group contains a trifluoromethyl (CF₃) moiety, which exerts a strong negative inductive effect (-I), and a sulfonyl (SO₂) group. This extreme electron deficiency renders the sulfur atoms highly susceptible to nucleophilic attack.

Pillar 3: The Nucleophilic Substitution

The core bond-forming event is the nucleophilic attack of the 4-phenylphenoxide anion on one of the sulfur atoms of triflic anhydride. This is generally accepted to proceed through a concerted or near-concerted addition-elimination pathway.

  • Nucleophilic Attack: The oxygen atom of the phenoxide attacks the electrophilic sulfur atom of Tf₂O.

  • Leaving Group Departure: The bond between the sulfur and the bridging oxygen atom cleaves, expelling a triflate anion (CF₃SO₃⁻). This anion is an exceptionally stable leaving group due to the charge delocalization across the three oxygen atoms and the powerful inductive effect of the CF₃ group, making this step thermodynamically favorable.[1][5]

The overall reaction results in the formation of this compound and a pyridinium triflate salt.

Visualizing the Mechanism

Mechanism of this compound Formation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: O-Sulfonylation Phenol 4-Phenylphenol Phenoxide 4-Phenylphenoxide Anion Phenol->Phenoxide Deprotonation Pyridine Pyridine (Base) Pyridine->Phenoxide Tf2O Triflic Anhydride (Tf₂O) Product This compound Tf2O->Product Pyridinium Pyridinium Cation Phenoxide->Product Nucleophilic Attack Salt Pyridinium Triflate Salt Experimental Workflow Setup 1. Reaction Setup (Flask, Phenol, DCM, N₂) Cooling 2. Cool to 0 °C Setup->Cooling Base_Add 3. Add Pyridine Cooling->Base_Add Tf2O_Add 4. Add Triflic Anhydride (Dropwise, < 5 °C) Base_Add->Tf2O_Add React 5. Stir & Monitor (TLC / LC-MS) Tf2O_Add->React Quench 6. Quench with H₂O React->Quench Workup 7. Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Dry 8. Dry & Concentrate (MgSO₄, Rotovap) Workup->Dry Purify 9. Purify (Recrystallization / Chromatography) Dry->Purify Product Final Product: This compound Purify->Product

References

spectroscopic data for 4-Phenylphenyl triflate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylphenyl Triflate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 17763-78-9), a key intermediate in modern synthetic chemistry.[1] As a versatile aryl triflate, it serves as a robust coupling partner in numerous transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. The triflate moiety is an excellent leaving group, rendering the molecule significantly more reactive than the corresponding aryl halides.

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This document outlines the principles and expected outcomes for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to form a self-validating system for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound, systematically named [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, consists of a biphenyl core where one phenyl ring is substituted with a trifluoromethanesulfonate (triflate) group at the 4-position. This structure presents distinct regions for spectroscopic analysis: the two electronically coupled aromatic rings and the highly fluorinated sulfonate ester group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The biphenyl system gives rise to a complex but predictable set of signals. The protons on the phenyl ring (unsubstituted) will appear as a distinct multiplet, while the protons on the triflate-substituted ring will appear as two distinct doublets due to the para-substitution pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65d2HProtons ortho to the phenyl group
~ 7.50t2HProtons meta to the phenyl group
~ 7.42t1HProton para to the phenyl group
~ 7.35d2HProtons ortho to the triflate group
~ 7.25d2HProtons meta to the triflate group
Note: Predicted values based on typical shifts for biphenyl and aryl triflate systems. Actual shifts may vary based on solvent and concentration.[2][3][4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the electron-withdrawing triflate group significantly influences the chemical shifts of the attached aromatic ring.

Chemical Shift (δ, ppm)AssignmentKey Feature
~ 149.5C-OTfDeshielded by oxygen
~ 140-145Quaternary carbons of the biphenyl linkage
~ 129.5Aromatic CH
~ 128.8Aromatic CH
~ 127.5Aromatic CH
~ 122.0Aromatic CH
~ 118.7CF₃Quartet (q), ¹JCF ≈ 320 Hz
Note: Predicted values based on analogous structures.[5][6][7]
¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial and straightforward technique for confirming the integrity of the triflate group. A single sharp signal is expected.

Chemical Shift (δ, ppm)Assignment
~ -73 to -75-OSO₂CF₃
Note: Referenced to an external standard, typically CFCl₃.[2][8]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard fluorine pulse program. This is usually a quick experiment requiring a small number of scans.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The triflate group has several strong, characteristic absorption bands that make it easily identifiable.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1420StrongAsymmetric S=O stretch
~ 1250StrongSymmetric S=O stretch
~ 1210Very StrongC-F stretch
~ 1140StrongS-O-C stretch
~ 3100-3000Medium-WeakAromatic C-H stretch
~ 1600, 1480MediumAromatic C=C stretch
Note: These are characteristic ranges for aryl triflates.[2][10]
Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound (C₁₃H₉F₃O₃S), the exact mass is 302.0224 Da.

m/z (Daltons)Proposed FragmentFormula
302[M]⁺[C₁₃H₉F₃O₃S]⁺
169[M - SO₂CF₃]⁺[C₁₂H₉O]⁺
154[Biphenyl]⁺[C₁₂H₁₀]⁺
133[CF₃SO₂]⁺[CF₃O₂S]⁺
69[CF₃]⁺[CF₃]⁺
Note: Fragmentation depends on the ionization method used (e.g., EI, ESI).[11][12]

Plausible Fragmentation Pathway (Electron Ionization)

G mol This compound [M]⁺˙ m/z = 302 frag1 Biphenyl Cation Radical [C₁₂H₉]⁺˙ m/z = 153 mol->frag1 - CF₃SO₃• frag2 [C₁₂H₉O]⁺ m/z = 169 mol->frag2 - •CF₃SO₂ frag3 [CF₃SO₂]⁺ m/z = 133 mol->frag3 cleavage G cluster_0 Characterization Workflow cluster_1 start Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Integrated Data Analysis nmr->data_analysis nmr_q Provides C-H framework, confirms CF₃ group nmr->nmr_q ir->data_analysis ir_q Confirms functional groups (S=O, C-F, S-O-C) ir->ir_q ms->data_analysis ms_q Confirms Molecular Weight & Fragmentation ms->ms_q confirm Structure & Purity Confirmed data_analysis->confirm

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Phenylphenyl triflate (also known as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate). As a key intermediate in organic synthesis, particularly in cross-coupling reactions, understanding its behavior under thermal stress is paramount for ensuring safe handling, optimizing reaction conditions, and guaranteeing the integrity of drug development processes. This document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal analysis. While specific experimental data for this compound is not extensively available in the public domain, this guide establishes a projected thermal profile based on the known behavior of its constituent moieties—the biphenyl core and the trifluoromethanesulfonate (triflate) group—and data from structurally analogous compounds. Detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, enabling researchers to rigorously assess the thermal characteristics of this and similar molecules.

Introduction: The Triflate Group in Modern Synthesis

This compound belongs to the family of aryl triflates, a class of compounds renowned for their utility in synthetic organic chemistry. The triflate group (-OTf) is one of the most effective leaving groups known, a property derived from the extreme stability of the trifluoromethanesulfonate anion, which is the conjugate base of the superacid, triflic acid. This characteristic makes aryl triflates, including this compound, highly valuable electrophiles for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Consequently, this compound serves as a critical building block for creating more complex molecules with applications ranging from pharmaceuticals to organic electronics. However, many synthetic transformations involving this reagent require heating, sometimes to high temperatures.[1] This raises critical questions about its thermal stability: At what temperature does it begin to decompose? What are the decomposition products? And what are the associated thermal hazards? This guide aims to provide a robust framework for answering these questions.

Projected Thermal Profile of this compound

Direct, publicly available experimental data on the thermal decomposition of this compound is scarce. However, a scientifically sound projection can be constructed by analyzing its structure and the known thermal properties of related compounds.

2.1. Analysis of Constituent Moieties

  • Biphenyl Core: The precursor, 4-Phenylphenol, is a thermally stable solid with a melting point of 164-166 °C and a boiling point of 321 °C.[2] The biphenyl unit itself is robust, with thermal decomposition commencing at temperatures above 400 °C, typically yielding products like hydrogen, benzene, and triphenyls through high-energy radical mechanisms.

  • Triflate Group (-OTf): The C-O bond of the triflate ester is the most likely point of initial thermal cleavage. The stability of the triflate anion suggests that decomposition will likely involve the fragmentation of the trifluoromethanesulfonyl group. Safety data for related compounds, such as methyl triflate and sodium triflate, indicate that thermal decomposition and combustion can produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).[3][4] A study on the thermal decomposition of Lanthanum Trifluoromethanesulfonate also identified SO₂, CO₂, and fluorinated organic species as products.[5]

2.2. Expected Decomposition Pathway

Based on the above, a multi-stage decomposition is anticipated:

  • Initial Decomposition: The primary thermal event is expected to be the cleavage of the aryl C-O bond or the S-O bond. A study on the dissociative photoionization of the simpler phenyl triflate molecule showed fragmentation corresponding to the loss of SO₂ and CF₃, indicating the inherent weakness of these bonds within the triflate group under energetic conditions.[6]

  • Gaseous Product Formation: This initial cleavage will likely lead to the liberation of gaseous byproducts such as sulfur dioxide (SO₂) and subsequent fragmentation to form other volatile species. The presence of the trifluoromethyl group makes the formation of hydrogen fluoride (HF) a significant concern, especially if a source of hydrogen is available.

  • Biphenyl Core Degradation: At significantly higher temperatures (likely >400°C), the remaining biphenyl-based radical or derivative would undergo further decomposition, consistent with the pyrolysis of biphenyl itself.

The para-substitution on the biphenyl ring is expected to impart greater thermal stability compared to meta- or ortho-isomers due to more efficient crystal packing and molecular symmetry.[7]

Quantitative Thermal Analysis: Projected Data

The following tables summarize the projected quantitative data for the thermal analysis of this compound. This data is an expert estimation based on analogous compounds and should be confirmed by empirical measurement using the protocols outlined in Section 5.

Table 1: Projected Thermogravimetric Analysis (TGA) Data

ParameterProjected ValueSignificance
Onset of Decomposition (Tonset) 250 - 300 °CThe temperature at which significant mass loss begins. Crucial for defining the upper limit for safe handling and reaction temperatures.
Temperature at 5% Mass Loss (Td5%) 270 - 320 °CA key metric for quantifying thermal stability.
Primary Decomposition Stage 250 - 400 °CCorresponds to the loss and fragmentation of the triflate group.
Secondary Decomposition Stage > 400 °CCorresponds to the breakdown of the biphenyl core structure.
Residual Mass at 600 °C < 5%Indicates nearly complete decomposition into volatile products under an inert atmosphere.

Table 2: Projected Differential Scanning Calorimetry (DSC) Data

ParameterProjected ValueSignificance
Melting Point (Tm) 100 - 120 °CCharacterizes the solid-to-liquid phase transition. The precursor, 4-phenylphenol, melts at 164-166°C; esterification to the triflate is expected to lower this value.
Decomposition Exotherm > 250 °CA broad exothermic peak following the melting endotherm, indicating that the decomposition process releases energy. The magnitude of this exotherm is critical for assessing runaway reaction risk.

Thermal Hazards and Safety Considerations

The primary thermal hazard associated with this compound is its potential for rapid, exothermic decomposition at elevated temperatures, which can lead to a thermal runaway event.

  • Gas Evolution: Decomposition is expected to release toxic and corrosive gases, including sulfur oxides (SOx) and hydrogen fluoride (HF) .[3][4] These gases can cause severe respiratory damage and pose a significant risk in the event of a containment breach. All heating experiments must be conducted in a well-ventilated fume hood.

  • Exothermic Reaction: The decomposition is likely exothermic. If the heat generated by the decomposition reaction exceeds the rate of heat removal from the system, the reaction can self-accelerate, leading to a rapid increase in temperature and pressure.[8][9] This risk is magnified in large-scale reactions where the surface-area-to-volume ratio is lower, hindering heat dissipation.

  • Risk of Explosion: For related compounds, a risk of explosion exists if the material is heated under confinement.[10] The pressure buildup from gaseous decomposition products can lead to catastrophic failure of the reaction vessel.

For a rigorous assessment of thermal runaway potential, Accelerating Rate Calorimetry (ARC) is the recommended technique. ARC measures the temperature and pressure rise of a sample under adiabatic conditions, providing a true "worst-case scenario" analysis of its thermal stability.[11]

Experimental Protocols for Thermal Analysis

To validate the projected thermal profile and ensure safe handling, the following detailed experimental protocols for TGA and DSC are recommended. These protocols are designed as self-validating systems, incorporating best practices for sample preparation and instrument setup.

5.1. Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Workflow Diagram: TGA Protocol

TGA_Workflow cluster_prep Sample & Instrument Preparation cluster_run TGA Measurement cluster_analysis Data Analysis prep_sample 1. Grind sample to a fine, uniform powder weigh_sample 2. Weigh 5-10 mg into a pre-tared alumina crucible prep_sample->weigh_sample place_crucible 3. Place crucible in TGA autosampler/furnace weigh_sample->place_crucible purge_system 4. Purge furnace with N₂ (50 mL/min) for 30 min place_crucible->purge_system isotherm 5. Equilibrate at 30°C for 10 min purge_system->isotherm Start Analysis ramp 6. Heat from 30°C to 600°C at 10°C/min isotherm->ramp record 7. Continuously record mass vs. temperature ramp->record plot_tg 8. Plot Mass (%) vs. Temperature (°C) record->plot_tg Process Data plot_dtg 9. Plot Derivative Mass Loss (%/°C) vs. Temp (°C) plot_tg->plot_dtg determine_tonset 10. Determine Tonset, Td5%, and peak decomposition temperatures plot_dtg->determine_tonset DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Measurement cluster_analysis Data Analysis weigh_sample 1. Weigh 2-5 mg of sample into an aluminum DSC pan seal_pan 2. Hermetically seal the pan using a crimper press weigh_sample->seal_pan prep_ref 3. Prepare an identical, empty, sealed pan as a reference seal_pan->prep_ref load_pans 4. Place sample and reference pans into the DSC cell prep_ref->load_pans purge_system 5. Purge cell with N₂ (50 mL/min) load_pans->purge_system equilibrate 6. Equilibrate at 25°C purge_system->equilibrate Start Analysis ramp 7. Heat from 25°C to 350°C at 10°C/min equilibrate->ramp record 8. Record differential heat flow vs. temperature ramp->record plot_dsc 9. Plot Heat Flow (W/g) vs. Temperature (°C) record->plot_dsc Process Data analyze_peaks 10. Identify and integrate endothermic (melting) and exothermic (decomposition) peaks plot_dsc->analyze_peaks determine_tm 11. Determine melting point (Tm) and onset of decomposition analyze_peaks->determine_tm

References

The Ascent of Aryl Triflates: From Obscurity to Indispensable Tools in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Triflate Revolution

In the landscape of modern organic synthesis, the ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. For decades, aryl halides served as the workhorse electrophiles in palladium-catalyzed cross-coupling reactions. However, the emergence of aryl triflates (ArOTf), esters of trifluoromethanesulfonic acid, marked a paradigm shift, offering a powerful and often superior alternative. Derived from readily available phenols, aryl triflates have unlocked new avenues for molecular construction, enabling milder reaction conditions, broader substrate scope, and unique reactivity patterns. This guide provides a comprehensive exploration of the discovery, historical development, and pivotal applications of aryl triflates, offering field-proven insights for their strategic implementation in complex synthetic endeavors.

The Genesis of Aryl Triflates: A Historical Perspective

The story of aryl triflates is one of gradual recognition, moving from a chemical curiosity to a cornerstone of synthetic methodology. While the synthesis of trifluoromethanesulfonic (triflic) acid and its derivatives was explored in the mid-20th century, the application of aryl triflates as coupling partners in transition metal catalysis did not gain significant traction until the 1980s.

A pivotal moment in the history of aryl triflates was the work of Peter J. Stang and his collaborators, who extensively investigated the chemistry of vinyl and aryl triflates. Their 1982 review on perfluoroalkanesulfonic esters, including triflates, highlighted their preparation and utility in organic synthesis, laying the groundwork for their broader adoption.

The true potential of aryl triflates as coupling partners was unlocked with the advent of palladium-catalyzed cross-coupling reactions. A landmark 1987 paper by J.K. Stille and A.M. Echavarren described the palladium-catalyzed coupling of aryl triflates with organostannanes, a key development in what is now known as the Stille reaction[1]. This work demonstrated that aryl triflates could efficiently participate in one of the most powerful carbon-carbon bond-forming reactions of its time.

Following this breakthrough, the use of aryl triflates rapidly expanded to other seminal cross-coupling reactions, solidifying their place in the synthetic chemist's toolkit.

The Synthetic Chemist's Gateway to Aryl Triflates: Preparation Methodologies

The widespread utility of aryl triflates is intrinsically linked to their accessible synthesis from abundant phenol starting materials. A variety of methods have been developed, each with its own advantages depending on the specific substrate and desired scale.

Classical Synthesis: Triflic Anhydride

The most traditional and widely used method for the preparation of aryl triflates involves the reaction of a phenol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a base, typically pyridine or triethylamine[2][3].

Causality Behind Experimental Choices:

  • Triflic Anhydride (Tf₂O): This reagent is a powerful triflating agent due to the presence of two highly electron-withdrawing trifluoromethyl groups, which make the sulfur atom highly electrophilic.

  • Base (e.g., Pyridine): The base serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of triflic anhydride. The base also neutralizes the triflic acid byproduct formed during the reaction.

Experimental Protocol: Synthesis of Phenyl Triflate using Triflic Anhydride

  • Reaction Setup: A solution of phenol (1.0 equiv) in dichloromethane (CH₂Cl₂) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Pyridine (1.2 equiv) is added dropwise to the cooled solution.

  • Triflating Agent Addition: Triflic anhydride (1.1 equiv) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure aryl triflate.

Milder Alternatives: N-Phenyltriflimide

While effective, triflic anhydride is a highly reactive and moisture-sensitive reagent. For more delicate substrates, N-phenyltriflimide (PhNTf₂) offers a more stable and selective alternative[4].

Causality Behind Experimental Choices:

  • N-Phenyltriflimide (PhNTf₂): This crystalline solid is less reactive than triflic anhydride, allowing for better control and selectivity in the triflation of complex molecules. The reaction often requires heating to proceed at a reasonable rate.

  • Base (e.g., K₂CO₃): A solid inorganic base like potassium carbonate is often used to deprotonate the phenol without introducing a soluble amine that might be difficult to remove during purification[4].

Modern Advancements: Aqueous and Microwave-Assisted Syntheses

In recent years, more practical and environmentally friendly methods for aryl triflate synthesis have been developed.

  • Aqueous Conditions: A significant advancement was the development of a biphasic system using an aqueous inorganic base, which eliminates the need for amine bases and simplifies purification to a simple phase separation and solvent evaporation[5][6]. This method is highly efficient and avoids the formation of amine salts that can complicate subsequent reactions[5].

  • Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times for the synthesis of aryl triflates using N-phenyltriflimide, often from hours to mere minutes[4]. This high-speed method is particularly amenable to high-throughput synthesis[4].

The Triflate Advantage in Palladium-Catalyzed Cross-Coupling

Aryl triflates have proven to be exceptional coupling partners in a wide array of palladium-catalyzed reactions, often outperforming their halide counterparts. Their high reactivity stems from the excellent leaving group ability of the triflate anion (⁻OTf), which is a very weak base due to the strong electron-withdrawing nature of the trifluoromethyl group.

The Suzuki-Miyaura Coupling: A Powerful Partnership

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organic halide or pseudohalide, is a cornerstone of modern synthesis[7]. The inclusion of aryl triflates as coupling partners significantly expanded the scope and utility of this reaction. The first Suzuki-type cross-coupling of aryl triflates was demonstrated with cyclopropylboronic acids, showcasing the ability to form challenging carbon-carbon bonds with retention of stereochemistry[8].

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) catalyst is essential for the catalytic cycle, undergoing oxidative addition to the aryl triflate to form a palladium(II) intermediate.

  • Base (e.g., K₃PO₄, KF): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex[8][9].

  • Ligands: The choice of phosphine ligands can significantly influence the efficiency and selectivity of the coupling, with bulky, electron-rich ligands often promoting the reaction with challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate with a Boronic Acid

  • Reaction Setup: To a reaction vessel is added the aryl triflate (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol %), and a base such as K₃PO₄ (2.0 equiv).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added.

  • Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

The Heck Reaction: Olefin Arylation with Aryl Triflates

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another fundamental transformation where aryl triflates have made a significant impact[10]. The use of aryl triflates in the Heck reaction allows for milder reaction conditions and can influence the regioselectivity of the olefin insertion[11]. A notable milestone was the development of the first palladium-catalyzed asymmetric Heck reaction between aryl triflates and alkynes[1][12].

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂): Palladium(II) sources are often used as precatalysts, which are reduced in situ to the active palladium(0) species.

  • Base (e.g., Et₃N, K₂CO₃): A base is required to regenerate the palladium(0) catalyst in the final step of the catalytic cycle by promoting the elimination of HX (where X is the triflate anion).

  • Ligands: As in the Suzuki-Miyaura coupling, the choice of phosphine or N-heterocyclic carbene (NHC) ligands is critical for catalyst stability and reactivity.

The Buchwald-Hartwig Amination: A Gateway to Arylamines

The palladium-catalyzed formation of carbon-nitrogen bonds, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines[13]. The extension of this methodology to include aryl triflates as electrophiles provided a valuable route to arylamines from readily available phenols[13]. The first successful palladium-catalyzed amination of aryl triflates was reported by Hartwig and Louie in 1997, utilizing a combination of a palladium source and a chelating phosphine ligand like DPPF or BINAP[13].

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand System: The combination of a palladium precursor (e.g., Pd(dba)₂) and a bulky, electron-rich phosphine ligand (e.g., DPPF, BINAP) is crucial for facilitating both the oxidative addition of the aryl triflate and the reductive elimination of the arylamine product.

  • Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for the reaction with the palladium(II) intermediate.

  • Slow Addition of Triflate: In some cases, slow addition of the aryl triflate is necessary to prevent its cleavage by the base, which would lead to the formation of the starting phenol as a byproduct[13].

Visualizing the Core Processes

To better understand the fundamental transformations involving aryl triflates, the following diagrams illustrate the key reaction pathways.

Aryl_Triflate_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation ArylTriflate Aryl Triflate (Ar-OTf) Phenoxide->ArylTriflate Nucleophilic Attack Tf2O Triflic Anhydride (Tf₂O) Tf2O->ArylTriflate Base Base (e.g., Pyridine) Base->Phenoxide Byproduct HOTf + Base·H⁺ ArylTriflate->Byproduct

Figure 1: General workflow for the synthesis of aryl triflates from phenols.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(OTf) Pd0->PdII_Ar OxAdd Oxidative Addition OxAdd->PdII_Ar PdII_Ar_R Ar-Pd(II)L₂(R) PdII_Ar->PdII_Ar_R Transmetalation Transmetalation Transmetalation->PdII_Ar_R PdII_Ar_R->Pd0 RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArOTf Ar-OTf ArOTf->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling with an aryl triflate.

Comparative Data: Aryl Triflates vs. Aryl Halides

The choice between an aryl triflate and an aryl halide as a coupling partner is a critical strategic decision in synthesis design. The following table summarizes the key differences in their reactivity.

FeatureAryl Triflates (ArOTf)Aryl Halides (ArX)
Reactivity Order I > OTf > Br >> ClI > Br > Cl
Synthesis From readily available phenolsOften require multi-step synthesis or direct halogenation
Reaction Conditions Often milder (e.g., lower temperatures)Can require higher temperatures, especially for chlorides
Functional Group Tolerance Generally high due to milder conditionsCan be limited by harsher conditions
Cost Triflic anhydride is expensive, but phenols are cheapHalogenating agents are generally inexpensive
Stability Generally stable to purification and storageVaries; iodides can be light-sensitive

The reactivity order highlights that aryl triflates are generally more reactive than aryl bromides and significantly more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions[7]. This enhanced reactivity allows for transformations to occur under milder conditions, which can be crucial for the synthesis of complex, functionalized molecules.

Conclusion: The Enduring Legacy of Aryl Triflates

From their initial exploration to their current status as indispensable reagents, aryl triflates have fundamentally reshaped the art of organic synthesis. Their facile preparation from phenols, coupled with their high reactivity in a multitude of palladium-catalyzed cross-coupling reactions, provides a powerful and versatile platform for the construction of complex molecular architectures. For researchers and drug development professionals, a deep understanding of the history, synthesis, and strategic application of aryl triflates is essential for navigating the challenges of modern chemical synthesis and driving innovation in the creation of novel therapeutics and materials. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further expand the already vast potential of this remarkable class of compounds.

References

4-Phenylphenyl triflate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Phenylphenyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate, is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions where the triflate group serves as an excellent leaving group.[1] Its utility in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, necessitates a thorough understanding of its safe handling and storage. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed precautions and protocols to ensure its safe utilization in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]

These classifications are denoted by the GHS07 pictogram, an exclamation mark, and the signal word "Warning".[3]

Hazard Statement Summary
Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory system3H335: May cause respiratory irritation[2]
Logical Flow of Hazard Identification and Response

The following diagram illustrates the logical progression from hazard identification to the appropriate response measures.

Caption: Logical flow from hazard identification to response.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound. The following procedures are based on established laboratory safety practices and information derived from safety data sheets.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following should be considered mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact, but they should be inspected before use and replaced immediately if contaminated.[6]

    • Lab Coat : A flame-resistant lab coat should be worn to protect against splashes and spills.[6]

    • Clothing and Footwear : Long pants and closed-toe shoes are mandatory to prevent skin exposure.[7]

  • Respiratory Protection : If working in an area with inadequate ventilation or when there is a potential for generating dust, a NIOSH-approved respirator with the appropriate cartridges should be used.[8]

Engineering Controls

Engineering controls are designed to remove the hazard at the source. When working with this compound, the following should be implemented:

  • Fume Hood : All weighing and handling of the solid compound, as well as all reactions involving it, should be conducted in a properly functioning chemical fume hood.[6]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[4]

Handling Procedures

The causality behind these handling procedures is to minimize the generation of dust and prevent contact and inhalation.

  • Preparation : Before starting any work, ensure that all necessary PPE is worn and that the fume hood is operational. The work area should be clean and uncluttered.[9]

  • Dispensing :

    • Carefully open the container in the fume hood to avoid creating airborne dust.

    • Use a spatula to transfer the solid. Avoid scooping in a manner that generates dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • During Reaction :

    • Keep the reaction vessel closed to the extent possible.

    • If heating the reaction, ensure it is done in a well-controlled manner to prevent uncontrolled reactions or pressure buildup.

  • Post-Handling :

    • Thoroughly clean all equipment used.

    • Wash hands and any exposed skin with soap and water after handling the compound.[9]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

  • Container : Keep the container tightly closed.[10]

  • Conditions : Store in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is room temperature, sealed in a dry environment.[3]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[11]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following first-aid measures are recommended:

  • In case of Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[10]

  • In case of Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

  • If Swallowed : Do NOT induce vomiting. Get medical attention.[10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate personnel from the immediate area.[4]

  • Ventilate : Ensure adequate ventilation.

  • Containment :

    • Wear appropriate PPE.

    • Avoid dust formation.

    • Sweep up the spilled material carefully and place it into a suitable, closed container for disposal.[8]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Waste Disposal : Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Workflow for a Typical Cross-Coupling Reaction

The diagram below outlines a typical workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction, incorporating the necessary safety precautions.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards : The combustion of this compound may produce hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen fluoride.[4]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Disposal Considerations

Chemical waste must be disposed of in compliance with all applicable regulations.

  • Product : Unused or waste product should be disposed of by a licensed professional waste disposal service. It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[8]

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its safe and effective use is contingent upon a thorough understanding of its hazard profile and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risks associated with this compound and maintain a safe laboratory environment.

References

A Comprehensive Technical Guide to 4-Phenylphenyl Triflate: Synthesis, Commercial Availability, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Phenylphenyl Triflate in Cross-Coupling Reactions

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Aryl triflates have emerged as powerful electrophilic partners in palladium-catalyzed cross-coupling reactions, offering a highly reactive alternative to traditional aryl halides. Among these, this compound ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate) has garnered significant attention. Its utility stems from the exceptional leaving group ability of the triflate moiety, which facilitates oxidative addition to palladium(0) catalysts, often under milder conditions than corresponding chlorides or even bromides. This guide provides an in-depth exploration of this compound, from its synthesis and commercial availability to its practical application in key synthetic transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Chemical Properties and Synthesis

This compound is a white to slightly pale yellow crystalline solid. Its structure, featuring a biphenyl core, makes it a valuable precursor for the synthesis of complex polyaromatic systems.

  • Chemical Formula: C₁₃H₉F₃O₃S

  • Molecular Weight: 302.27 g/mol [1][2]

  • CAS Number: 17763-78-9[1][2]

  • Melting Point: 54-57 °C[2]

The synthesis of this compound is typically achieved through the reaction of 4-hydroxybiphenyl with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), in the presence of a base like pyridine.[3] The high reactivity of triflic anhydride necessitates low temperatures to control the reaction and minimize side products.[3] This straightforward conversion of a readily available phenol to a highly reactive triflate underscores the synthetic accessibility of this key building block.[3]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity and pricing can vary between suppliers, and it is advisable to request specific certificates of analysis for quality assurance.

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich AMBH2D6FBD1D95%250 mg, 1 g, 5 g, 25 g[1]
Oakwood Chemical 06260899%1 g, 5 g, 25 g, 100 g[2]
Tokyo Chemical Industry (TCI) B3239>98.0% (GC)1 g, 5 g
BLD Pharmatech BD32339395%Varies
ChemUniverse P5336098%Bulk quantities available[4]

Note: Pricing is subject to change and may vary based on institutional agreements. It is recommended to consult the suppliers' websites for the most current information.

Core Applications in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The high reactivity of the triflate leaving group allows for efficient coupling with a wide range of nucleophilic partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound is an excellent substrate for these reactions, readily undergoing oxidative addition to a Pd(0) catalyst.[5][6]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl triflates.[5][7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Pd(OAc)₂, 1.5 mol%) and a phosphine ligand (e.g., PCy₃, 3.0 mol%) in an anhydrous, degassed solvent such as dioxane.[7]

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir vigorously.[8] Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is crucial. It promotes the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.[7]

  • Base Selection: Anhydrous bases like K₃PO₄ are often preferred to minimize the hydrolysis of the triflate, a potential side reaction.[9]

  • Solvent: Anhydrous and degassed solvents are essential to prevent quenching of the catalyst and unwanted side reactions.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base (K₃PO₄) C Initiate Reaction: Add catalyst to reactants A->C B Prepare Catalyst: Pd(OAc)₂ + Ligand (PCy₃) in anhydrous dioxane B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Quench E->F Reaction Complete G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[10][11] this compound serves as an effective electrophile for coupling with a wide range of primary and secondary amines.[10][12]

Reaction Principle: The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl triflate to Pd(0), coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[10][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of aryl triflates.[10]

  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%) to a Schlenk flask.

  • Reagent Addition: Add the amine (1.2 equiv.) and this compound (1.0 equiv.) to the flask.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M with respect to the triflate.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas.

  • Heating and Monitoring: Place the vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.[10] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction and quench with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality in Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bidentate phosphine ligand such as BINAP is often effective for the amination of aryl triflates.[11][12] These ligands can accelerate the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to facilitate the deprotonation of the amine.[13]

  • Solvent: Toluene is often a superior solvent to THF for the amination of aryl triflates, leading to higher yields.[12]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_OTf Ar-Pd(II)-OTf L₂ Pd0->PdII_OTf Ar-OTf RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ L₂ PdII_OTf->PdII_Amine + HNR'R'' AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' L₂ PdII_Amine->PdII_Amido - H-Base⁺ Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR'R''

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.[14][15]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its commercial availability, coupled with its high reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of the reaction principles and careful consideration of the experimental parameters are key to successfully employing this powerful building block in the synthesis of complex molecules.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Phenylphenyl Triflate in Biaryl Synthesis

The synthesis of biaryl and substituted aromatic structures is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient method for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] While aryl halides have traditionally been the workhorses in these transformations, aryl triflates, such as this compound, offer distinct advantages.[3][4]

Aryl triflates are readily prepared from inexpensive and widely available phenols, providing a convergent and often more cost-effective entry point to complex molecules.[5][6][7] The triflate group is an excellent leaving group, often exhibiting reactivity comparable to or greater than aryl bromides and iodides, which can lead to milder reaction conditions and broader functional group tolerance.[2][3] This heightened reactivity profile makes this compound an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting strategies are presented to facilitate the successful implementation of this powerful synthetic tool.

Mechanistic Overview: The Palladium Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions involving an aryl triflate proceeds through a well-established catalytic cycle. Understanding these fundamental steps is crucial for reaction optimization and troubleshooting.[8]

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L_n" [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)(OTf)L_n" [label="Aryl-Pd(II) Intermediate\n(Ar = 4-Phenylphenyl)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(e.g., Suzuki)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Amine_Coordination" [label="Amine Coordination\n& Deprotonation\n(e.g., Buchwald-Hartwig)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)(R)L_n" [label="Di-organo-Pd(II)\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)(Amido)L_n" [label="Amido-Pd(II)\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Product" [label="Ar-R or Ar-NR'R''\n(Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-OTf\n(this compound)"]; "Oxidative_Addition" -> "Ar-Pd(II)(OTf)L_n"; "Ar-Pd(II)(OTf)L_n" -> "Transmetalation" [label="R-B(OH)2 / Base"]; "Ar-Pd(II)(OTf)L_n" -> "Amine_Coordination" [label="HNR'R'' / Base"]; "Transmetalation" -> "Ar-Pd(II)(R)L_n"; "Amine_Coordination" -> "Ar-Pd(II)(Amido)L_n"; "Ar-Pd(II)(R)L_n" -> "Reductive_Elimination"; "Ar-Pd(II)(Amido)L_n" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration of\nCatalyst"]; }

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, breaking the carbon-triflate bond and forming a Pd(II) intermediate.[3]

  • Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura coupling , an organoboron reagent (e.g., a boronic acid) undergoes transmetalation with the Pd(II) complex, a process often facilitated by a base.[8][11]

    • In the Buchwald-Hartwig amination , an amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the desired biaryl or arylamine product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of a quaterphenyl derivative.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Arylboronic acid≥97%Commercially available
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Strem Chemicals
Tricyclohexylphosphine (PCy₃)97%Strem Chemicals
Potassium phosphate (K₃PO₄), anhydrous≥98%Acros Organics
1,4-Dioxane, anhydrous≥99.8%Sigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific
Silica gel230-400 meshSorbent Technologies

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure: [14]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.015 mmol, 1.5 mol%) and tricyclohexylphosphine (0.03 mmol, 3.0 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by an additional 3 mL of anhydrous 1,4-dioxane.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines the coupling of this compound with a primary or secondary amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Amine (primary or secondary)≥98%Commercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Strem Chemicals
1,1'-Bis(diphenylphosphino)ferrocene (dppf)97%Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥97%Acros Organics
Toluene, anhydrous≥99.8%Sigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)ACS gradeFisher Scientific
Silica gel230-400 meshSorbent Technologies

Instrumentation:

  • Schlenk tube or oven-dried sealed tube

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure: [9][12]

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), dppf (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the Schlenk tube, followed by anhydrous toluene (5 mL).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous ammonium chloride and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to yield the desired arylamine.

Note on Slow Addition: For some sensitive substrates, slow addition of the aryl triflate may be necessary to prevent cleavage of the triflate and the formation of 4-hydroxybiphenyl as a byproduct.[9]

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes the formation of a C(sp²)-C(sp) bond.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Terminal alkyne≥98%Commercially available
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)98%Strem Chemicals
Copper(I) iodide (CuI)98%Acros Organics
Triethylamine (Et₃N), distilled≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)ACS gradeFisher Scientific
Silica gel230-400 meshSorbent Technologies

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure: [10][15]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%) and CuI (0.05 mmol, 5 mol%).

  • Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv.) dissolved in anhydrous THF (5 mL). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh source of palladium catalyst and ligand. Ensure proper inert atmosphere techniques to prevent catalyst deactivation.
Insufficiently anhydrous conditionsUse freshly dried solvents and reagents. Flame-dry glassware before use.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₂CO₃, KF) and solvents (e.g., toluene, THF, DMF).[14]
Formation of 4-hydroxybiphenyl Hydrolysis of the triflateUse anhydrous conditions and consider a milder base. Slow addition of the triflate can also be beneficial.[9][16]
Homocoupling of boronic acid (Suzuki) Suboptimal catalyst/ligand ratioIncrease the ligand-to-palladium ratio. Employing bulky phosphine ligands can also disfavor homocoupling.[14]
Oxygen contaminationThoroughly degas the reaction mixture.
Poor yields in Buchwald-Hartwig Sterically hindered amine or triflateUse a more active catalyst system, such as those employing Buchwald or Hartwig ligands (e.g., XPhos, SPhos).[14]
Base incompatibilityScreen different bases; for sensitive substrates, a weaker base like K₃PO₄ may be preferable to NaOtBu.

Conclusion

This compound is a versatile and highly effective electrophile for a range of palladium-catalyzed cross-coupling reactions. Its ready availability from 4-phenylphenol and its high reactivity make it an attractive alternative to traditional aryl halides. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this compound in the synthesis of complex biaryl, arylamine, and arylalkyne motifs, which are of significant interest to researchers in drug discovery and materials science.

References

Introduction: The Strategic Advantage of 4-Phenylphenyl Triflate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4-Phenylphenyl Triflate in Modern Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a cornerstone of modern molecular design, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The development of palladium-catalyzed cross-coupling reactions has revolutionized access to these critical structures.[1] While aryl halides have traditionally dominated this field, aryl trifluoromethanesulfonates (triflates) have emerged as exceptionally versatile and highly reactive electrophilic partners.[2][3]

This compound, in particular, serves as a powerful precursor for introducing the 4-phenylphenyl group into complex molecules. Derived from the readily available and cost-effective 4-phenylphenol, this reagent offers several distinct advantages:

  • High Reactivity: The triflate group is an outstanding leaving group, facilitating the initial, often rate-limiting, oxidative addition step in palladium catalytic cycles. This allows for milder reaction conditions compared to less reactive aryl chlorides or bromides.[2][4]

  • Straightforward Preparation: The synthesis from its parent phenol is typically high-yielding and procedurally simple, enhancing its practical utility.[5][6]

  • Orthogonal Reactivity: The reactivity of aryl triflates is distinct from that of aryl halides, enabling selective and sequential cross-coupling reactions on a single multifunctional substrate.[7] For instance, an aryl bromide can be coupled selectively in the presence of an aryl triflate, which can then be reacted in a subsequent step under different conditions.[8][9]

This guide provides a detailed exploration of this compound as a precursor, offering field-proven protocols for its synthesis and its application in key biaryl-forming transformations.

Part 1: Synthesis of the Precursor — this compound

The conversion of a phenolic hydroxyl group into a triflate is a robust and efficient transformation that activates the aromatic ring for cross-coupling. The reaction involves treating the phenol with a powerful triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.[6]

Protocol 1: Synthesis of this compound from 4-Phenylphenol

This protocol details the standard procedure using triflic anhydride and pyridine.

Causality Behind Experimental Choices:

  • Dichloromethane (CH₂Cl₂): A dry, aprotic solvent is used to prevent hydrolysis of the highly reactive triflic anhydride.

  • Pyridine: Acts as a base to scavenge the triflic acid (TfOH) generated during the reaction, driving the equilibrium towards the product. It is non-nucleophilic enough to avoid competing reactions with the anhydride.

  • 0 °C to Room Temperature: The initial cooling to 0 °C is critical to control the exothermic reaction upon adding the highly electrophilic triflic anhydride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[5]

Reagents and Materials

ReagentMolar Equiv.Amount (for 10 mmol scale)Purpose
4-Phenylphenol1.01.70 gStarting Material
Triflic Anhydride (Tf₂O)1.11.86 mLTriflating Agent
Pyridine1.20.97 mLAcid Scavenger
Dichloromethane (CH₂Cl₂)-50 mLAnhydrous Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 4-phenylphenol (1.70 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the phenol in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Add pyridine (0.97 mL, 12.0 mmol) to the stirred solution.

  • Addition of Triflating Agent: Add triflic anhydride (1.86 mL, 11.0 mmol) dropwise to the cold solution over 10-15 minutes. A white precipitate of pyridinium triflate will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Part 2: Applications in Palladium-Catalyzed Biaryl Synthesis

This compound is an exemplary substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse biaryl structures.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, valued for the stability, low toxicity, and commercial availability of its organoboron reagents.[10][11] The reaction of this compound with an arylboronic acid provides direct access to terphenyl and other complex biaryl systems.[3]

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂ / PCy₃): A Pd(II) precursor is often used, which is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) accelerates the oxidative addition of the aryl triflate and promotes the reductive elimination step.[7]

  • Base (K₃PO₄): The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] Potassium phosphate is effective and compatible with many functional groups.

  • Solvent (Dioxane/Water): An aprotic solvent like dioxane is standard. A small amount of water is often added to help dissolve the inorganic base and assist in the transmetalation process.[7]

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagents and Materials

ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0324 mgElectrophile
Phenylboronic Acid1.2146 mgNucleophile
Palladium(II) Acetate0.02 (2 mol%)4.5 mgCatalyst Precursor
Tricyclohexylphosphine0.04 (4 mol%)11.2 mgLigand
Potassium Phosphate (K₃PO₄)2.0425 mgBase
1,4-Dioxane-5 mLAnhydrous Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (324 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, quickly weigh and add palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol). Add this solid mixture to the Schlenk tube.

  • Solvent Addition and Degassing: Add 1,4-dioxane (5 mL). Seal the tube and thoroughly degas the mixture by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the p-terphenyl product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar¹-Pd(II)L₂(OTf) Pd0->PdII_Complex L1 L1 OxAdd Oxidative Addition Diaryl_Pd Ar¹-Pd(II)L₂(Ar²) PdII_Complex->Diaryl_Pd L2 L2 Transmetalation Transmetalation Diaryl_Pd->Pd0 Product Ar¹-Ar² Diaryl_Pd->Product L3 L3 RedElim Reductive Elimination Ar1OTf 4-Phenylphenyl-OTf Ar1OTf->PdII_Complex Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->Diaryl_Pd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: High Tolerance for Functional Groups

The Stille reaction couples aryl triflates with organostannane (organotin) reagents.[12] A key advantage of this method is its remarkable tolerance for a wide array of functional groups, as organostannanes are stable to air and moisture and do not require basic activators.[12][13] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[2]

Protocol 3: Stille Coupling of this compound with Tributyl(vinyl)stannane

Reagents and Materials

ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0324 mgElectrophile
Tributyl(vinyl)stannane1.10.38 mLNucleophile
Pd(PPh₃)₄0.03 (3 mol%)34.7 mgPd(0) Catalyst
Lithium Chloride (LiCl)3.0127 mgAdditive
N,N-Dimethylformamide (DMF)-5 mLAnhydrous Solvent

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube under argon, add this compound (324 mg, 1.0 mmol), lithium chloride (127 mg, 3.0 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by tributyl(vinyl)stannane (0.38 mL, 1.1 mmol).

  • Reaction: Heat the mixture in a preheated oil bath at 80 °C for 6-12 hours.

  • Workup: After cooling, dilute the reaction with diethyl ether and quench with an aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate tin fluorides. Filter the mixture through Celite, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield 4-vinyl-1,1'-biphenyl.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄: This is a common, air-stable Pd(0) catalyst precursor that is highly effective for Stille couplings.

  • LiCl Additive: Chloride ions can accelerate the transmetalation step by displacing the triflate from the palladium coordination sphere, forming a more reactive palladium-chloride intermediate.[14]

  • DMF: A polar aprotic solvent like DMF is used to dissolve the reagents and facilitate the reaction.

Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(OTf) Pd0->PdII_Complex Oxidative Addition Diaryl_Pd Ar-Pd(II)L₂(R') PdII_Complex->Diaryl_Pd Transmetalation Diaryl_Pd->Pd0 Reductive Elimination Product Ar-R' Diaryl_Pd->Product ArOTf 4-Phenylphenyl-OTf ArOTf->PdII_Complex Organostannane R'-SnBu₃ Organostannane->Diaryl_Pd

Caption: General catalytic cycle for the Stille cross-coupling reaction.

Heck Reaction: Arylation of Alkenes

The Heck reaction creates a new carbon-carbon bond by coupling the aryl triflate with an alkene, forming a substituted alkene product.[15][16] This transformation is invaluable for synthesizing stilbenes, cinnamates, and other vinyl-arene structures. Aryl triflates are excellent substrates for the Heck reaction, often proceeding via a "cationic pathway" that can influence regioselectivity.[17][18]

Protocol 4: Heck Reaction of this compound with n-Butyl Acrylate

Reagents and Materials

ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0324 mgElectrophile
n-Butyl Acrylate1.50.22 mLAlkene Partner
Palladium(II) Acetate0.02 (2 mol%)4.5 mgCatalyst Precursor
Triphenylphosphine (PPh₃)0.04 (4 mol%)10.5 mgLigand
Triethylamine (Et₃N)2.00.28 mLBase
Acetonitrile (MeCN)-5 mLSolvent

Step-by-Step Methodology:

  • Setup: In a sealable reaction tube, combine this compound (324 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Reagent Addition: Add acetonitrile (5 mL), n-butyl acrylate (0.22 mL, 1.5 mmol), and triethylamine (0.28 mL, 2.0 mmol).

  • Reaction: Seal the tube and heat in a preheated oil bath at 80 °C for 16 hours.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the substituted alkene product.

Causality Behind Experimental Choices:

  • Base (Et₃N): The base is required to neutralize the triflic acid (HOTf) generated in the final step of the catalytic cycle, which regenerates the active Pd(0) catalyst.

  • Ligand (PPh₃): Triphenylphosphine is a common and effective ligand for many Heck reactions, stabilizing the palladium catalyst throughout the cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl triflates and primary or secondary amines.[19][20][21] This reaction has had a profound impact on medicinal chemistry, as the arylamine moiety is a common pharmacophore.

Protocol 5: Buchwald-Hartwig Amination with Morpholine

Reagents and Materials

ReagentMolar Equiv.Amount (for 1 mmol scale)Purpose
This compound1.0324 mgElectrophile
Morpholine1.20.11 mLNucleophile
Pd₂(dba)₃0.01 (1 mol% Pd)9.2 mgPd(0) Source
XPhos0.03 (3 mol%)14.3 mgLigand
Sodium tert-butoxide (NaOtBu)1.4135 mgStrong, Non-nucleophilic Base
Toluene-5 mLAnhydrous Solvent

Step-by-Step Methodology:

  • Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add this compound (324 mg, 1.0 mmol) to the tube. Remove the tube from the glovebox, add anhydrous toluene (5 mL) and morpholine (0.11 mL, 1.2 mmol) under an argon counterflow.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100 °C for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ether, and filter through Celite. Concentrate the filtrate and purify by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a highly active "generation 3" Buchwald-Hartwig catalyst system. The bulky, electron-rich biaryl phosphine ligand (XPhos) is exceptionally effective at promoting both the oxidative addition of the aryl triflate and the final C-N reductive elimination step.[22]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[23]

Overall Workflow and Troubleshooting

The successful application of this compound in biaryl synthesis follows a logical progression from precursor synthesis to the final purified product.

General Experimental Workflow

Workflow Start 4-Phenylphenol Triflation Protocol 1: Synthesis of Triflate Start->Triflation Precursor This compound Triflation->Precursor Coupling Cross-Coupling Reaction (Suzuki, Stille, Heck, etc.) Precursor->Coupling + Coupling Partner + Pd Catalyst System Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Caption: A generalized workflow for biaryl synthesis using this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective ligand/base combination.1. Use fresh catalyst; ensure thorough degassing of solvents.[7]2. Use flame-dried glassware and freshly distilled, anhydrous solvents.3. Screen different ligands (e.g., SPhos, RuPhos for Buchwald-Hartwig) or bases (e.g., Cs₂CO₃, KF for Suzuki).
Formation of 4-Phenylphenol Hydrolysis of the triflate starting material.This is a common side reaction, especially in Suzuki couplings.[3] Use rigorously anhydrous solvents. Consider using a milder, non-hydroxide base like anhydrous potassium fluoride (KF).[7]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling; catalyst decomposition.Ensure the reaction is maintained under a strict inert atmosphere. Thoroughly degas all solvents.[7]
Difficulty Removing Tin Byproducts (Stille) Incomplete precipitation of tin salts.Use a fluoride source (e.g., aqueous KF) during workup and stir vigorously for an extended period (30-60 min) before filtration. Multiple extractions may be necessary.

Conclusion

This compound stands as a premier electrophilic precursor for the synthesis of complex biaryl molecules. Its high reactivity, coupled with its straightforward preparation from 4-phenylphenol, provides chemists in research and drug development with a powerful tool. By mastering its application in cornerstone reactions such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings, researchers can efficiently construct valuable molecular architectures that would be challenging to access through other methods. The protocols and insights provided herein serve as a practical guide to leveraging the full synthetic potential of this versatile reagent.

References

Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination, specifically focusing on the use of 4-phenylphenyl triflate as an electrophilic coupling partner. Aryl triflates, derived from readily available phenols, serve as powerful alternatives to aryl halides in modern synthetic chemistry. This document delves into the reaction's mechanistic underpinnings, explains the rationale behind the selection of critical reaction parameters, and offers a detailed, field-proven protocol for the synthesis of N-aryl biphenylamines—a privileged scaffold in medicinal chemistry and materials science.

Introduction: The Strategic Value of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where aryl amine moieties are ubiquitous in drug candidates.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3]

This reaction facilitates the palladium-catalyzed cross-coupling of an amine with an aryl electrophile.[4] While aryl halides have been the traditional substrates, the use of aryl triflates (Ar-OTf) has gained significant traction. Aryl triflates are easily prepared from abundant and often inexpensive phenols, providing a strategic entry point to C-N coupling, especially when the corresponding aryl halide is not commercially available or is difficult to synthesize.[5][6]

This guide focuses on the practical application of this methodology to this compound, a substrate that allows for the synthesis of valuable 4-amino-biphenyl derivatives.

The Electrophile: Synthesis of this compound

The accessibility of the aryl triflate is a key advantage of this methodology. This compound is readily synthesized from commercially available 4-hydroxybiphenyl in a single, high-yielding step. The exceptional leaving group ability of the triflate moiety is due to the significant resonance and inductive stabilization of the triflate anion upon displacement.[6]

Protocol: Synthesis of this compound

This protocol describes the conversion of 4-hydroxybiphenyl to its corresponding triflate.[6][7]

Reaction: 4-Hydroxybiphenyl + Triflic Anhydride → this compound

Reagent/ParameterQuantity/ConditionRationale
Starting Material 4-Hydroxybiphenyl (1.0 equiv)Readily available and stable phenol precursor.
Triflating Agent Triflic Anhydride (Tf₂O) (1.1 equiv)A highly reactive electrophile for efficient triflation.[7]
Base Pyridine (1.2 equiv)Scavenges the triflic acid byproduct generated during the reaction.
Solvent Dichloromethane (CH₂Cl₂)Anhydrous, aprotic solvent that solubilizes reagents and is inert.
Temperature 0 °C to Room TemperatureLow initial temperature controls the high reactivity of triflic anhydride.

Step-by-Step Procedure:

  • To a solution of 4-hydroxybiphenyl (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 equiv) at 0 °C (ice bath).

  • Stir the solution for 5 minutes.

  • Add triflic anhydride (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting phenol is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can often be used without further purification.

Mechanistic Framework: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[4][11]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-OTf Ar-Pd(II)(L)-OTf Pd(0)L->Ar-Pd(II)(L)-OTf Oxidative Addition Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-OTf->Ar-Pd(II)(L)-NHR'R'' Amine Coordination OTf_out ⁻OTf Ar-Pd(II)(L)-OTf->OTf_out Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) BaseH_out Base-H⁺ Ar-Pd(II)(L)-NHR'R''->BaseH_out Product Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Product Reductive Elimination ArOTf_in Ar-OTf ArOTf_in->Pd(0)L Amine_in HNR'R'' Amine_in->Ar-Pd(II)(L)-OTf Base_in Base Base_in->Ar-Pd(II)(L)-NHR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Protocol: Buchwald-Hartwig Amination of this compound

This section provides a detailed, step-by-step methodology for the coupling of this compound with a representative amine.

Rationale for Reagent Selection

The success of this coupling hinges on the judicious selection of the catalyst system, base, and solvent.[12]

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common, air-stable source of Pd(0). In solution, the dba ligands are labile and easily displaced by more strongly coordinating phosphine ligands to form the active catalytic species. Pd(OAc)₂ is another common choice, which is reduced in situ to Pd(0).[4]

  • Ligand: The choice of ligand is paramount. For aryl triflates, which are generally less reactive than aryl bromides or iodides, bulky and electron-rich phosphine ligands are required.[9][13] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[13] Biaryl phosphine ligands such as XPhos or ferrocene-based ligands like Josiphos are highly effective. Bidentate ligands like BINAP and DPPF were early breakthroughs for aryl triflate amination.[1][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly for substrates with base-sensitive functional groups.[4][15][16] The base's effectiveness can be highly dependent on the solvent system.[11][17]

  • Solvent: Anhydrous, degassed aprotic solvents are necessary to prevent catalyst deactivation. Toluene is often the solvent of choice for aryl triflate aminations, as it has been shown to provide higher yields compared to ethereal solvents like THF in some cases.[14][18][19]

Summary of Reaction Parameters
ComponentRecommended ChoiceStoichiometry / LoadingPurpose
Aryl Electrophile This compound1.0 equivalentThe substrate to be aminated.
Amine Nucleophile e.g., Morpholine1.2 equivalentsThe nitrogen source for the C-N bond.
Pd Precatalyst Pd₂(dba)₃1-2 mol %Source of the active Pd(0) catalyst.[4]
Ligand XPhos2-4 mol %Stabilizes Pd(0) and facilitates key catalytic steps.
Base Sodium tert-butoxide (NaOt-Bu)1.4 equivalentsDeprotonates the amine to form the active nucleophile.[15]
Solvent TolueneAnhydrous, degassed (0.1-0.5 M)Reaction medium. Toluene is often optimal for triflates.[14]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv). If the amine is a solid, add it at this stage.

  • Solvent and Liquid Reagent Addition: Add anhydrous, degassed toluene to achieve the desired concentration (typically 0.1-0.5 M). If the amine is a liquid (e.g., morpholine, 1.2 equiv), add it via syringe.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas for 5-10 minutes if not performed in a glovebox.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (typically 2-24 hours). The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Quenching and Extraction: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the same organic solvent (2x).

  • Washing: Combine the organic layers and wash with saturated brine to remove residual water.

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl biphenylamine.

Experimental Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Oven-dry Glassware reagents Weigh Reagents (Catalyst, Ligand, Base, Triflate, Amine) start->reagents solvent Prepare Anhydrous, Degassed Solvent reagents->solvent setup Assemble Under Inert Atmosphere solvent->setup heat Heat and Stir (80-110 °C) setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Extract cool->quench purify Dry, Concentrate & Purify (Chromatography) quench->purify product Isolated Product purify->product characterize Characterize (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure truly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider using a palladium precatalyst designed for easier activation.

  • Formation of Phenol (4-Hydroxybiphenyl):

    • Cause: Cleavage of the triflate O-S bond, which can be promoted by certain conditions or impurities.[14]

    • Solution: In some cases, slow addition of the aryl triflate to the reaction mixture can mitigate this side reaction.[14] Ensure the base is not excessively strong or used in large excess if this is a persistent issue.

  • Hydrodehalogenation (or equivalent for triflates):

    • Cause: A competing reaction pathway where the aryl triflate is reduced to biphenyl.

    • Solution: This can be ligand-dependent. Screen different ligands. Ensure the amine is not a limiting reagent.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling with Aryl Triflates

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl electrophile.[1][2] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][3]

Aryl triflates, such as 4-phenylphenyl triflate, have emerged as highly effective coupling partners in the Sonogashira reaction. Their utility stems from their ready accessibility from phenols and their high reactivity, which often allows for milder reaction conditions compared to the analogous aryl bromides or chlorides.[3] The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, and the ability to introduce an alkyne functionality via the Sonogashira coupling of this compound opens avenues to a diverse range of complex molecular architectures.

This guide provides a detailed examination of the critical parameters for the successful Sonogashira coupling of this compound, including a discussion of the reaction mechanism, a summary of typical reaction conditions, a step-by-step experimental protocol, and a workflow diagram for clarity.

The Catalytic Machinery: A Mechanistic Overview

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl triflate to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the choice of phosphine ligand.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is the key nucleophile in the reaction.

  • Transmetalation and Reductive Elimination: The copper acetylide undergoes transmetalation with the Pd(II) complex, transferring the alkyne moiety to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active palladium(0) catalyst.[3]

While the classical Sonogashira reaction relies on a copper co-catalyst, copper-free variants have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Optimizing the Reaction: A Tabulated Guide to Conditions

The success of the Sonogashira coupling of this compound is contingent on the careful selection of several key parameters. The following table summarizes typical conditions, drawing from established protocols for aryl triflates.[5][6]

Parameter Reagent/Condition Typical Range/Examples Rationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol%Pd(PPh₃)₄ is a common choice, but PdCl₂(PPh₃)₂ can be used as a more air-stable precatalyst. The active Pd(0) species is generated in situ.
Copper Co-catalyst Copper(I) iodide (CuI)4-10 mol%Essential for the formation of the copper acetylide intermediate in the classical Sonogashira mechanism.[3]
Phosphine Ligand Triphenylphosphine (PPh₃)(Implicit in catalyst)The ligand stabilizes the palladium catalyst and influences the rate of oxidative addition.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)2-3 equivalentsThe base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide.[1]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)5-10 mL per mmol of triflateAnhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 80 °CVaries with substrate reactivityAryl triflates are generally more reactive than aryl bromides, often allowing for lower reaction temperatures.[3]
Reaction Time 1-24 hoursMonitored by TLC or GC/MSReaction completion should be monitored to avoid prolonged heating, which can lead to byproduct formation.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a detailed, step-by-step methodology for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Schlenk flask and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous THF and triethylamine to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature to ensure complete dissolution and pre-activation of the catalyst system.

  • Substrate Addition: Add the this compound to the reaction mixture.

  • Alkyne Addition: Add the phenylacetylene dropwise to the stirred reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-phenyl(phenylethynyl)benzene.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualizing the Process: Experimental Workflow

Sonogashira_Workflow start Start: Assemble and Dry Glassware setup Reaction Setup: Add PdCl₂(PPh₃)₂ and CuI to Schlenk Flask start->setup solvent_base Add Anhydrous THF and Et₃N setup->solvent_base substrate Add this compound solvent_base->substrate alkyne Add Phenylacetylene Dropwise substrate->alkyne reaction Heat to 65 °C and Monitor by TLC/GC-MS alkyne->reaction workup Workup: Cool, Dilute, and Wash with aq. NH₄Cl reaction->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for Sonogashira coupling.

The Catalytic Cycle Visualized

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(OTf)L₂ pd0->pd_complex Oxidative Addition (Ar-OTf) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation product Ar-C≡CR alkynyl_pd->product Reductive Elimination product->pd0 cu_salt Cu(I)X cu_acetylide Cu(I)-C≡CR cu_salt->cu_acetylide Alkyne Activation cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR + Base alkyne->cu_salt

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

The Heck Reaction with 4-Phenylphenyl Triflate: A Detailed Protocol for Advanced C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the palladium-catalyzed Heck reaction stands as a cornerstone of modern synthetic organic chemistry. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool. This guide provides an in-depth exploration of the Heck reaction utilizing 4-phenylphenyl triflate as the electrophilic partner. We will delve into the mechanistic nuances of employing an aryl triflate, present a detailed experimental protocol, and offer insights into practical applications and troubleshooting.

Introduction: The Advantage of Aryl Triflates in Heck Couplings

The Mizoroki-Heck reaction traditionally employs aryl halides as electrophiles. However, the use of aryl triflates, such as this compound, offers distinct advantages. Aryl triflates are readily synthesized from the corresponding phenols and often exhibit enhanced reactivity compared to their halide counterparts.[1] This heightened reactivity is attributed to the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻), which facilitates the crucial oxidative addition step in the catalytic cycle and often allows for milder reaction conditions.[1]

Furthermore, the use of aryl triflates can influence the mechanistic pathway of the Heck reaction. While aryl halides typically proceed through a neutral Pd(0)/Pd(II) cycle, aryl triflates favor a cationic pathway due to the lability of the palladium-triflate bond.[2][3] This cationic intermediate can alter the regioselectivity of the reaction, a factor of paramount importance in the synthesis of complex molecules.[2]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction is a catalytic process that cycles through palladium(0) and palladium(II) intermediates. The generally accepted mechanism for the Heck reaction with an aryl triflate is illustrated below.

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPd(II)(OTf)L2 [ArPd(II)L₂(OTf)] Pd(0)L2->ArPd(II)(OTf)L2 Oxidative Addition Alkene_Coordination Alkene Coordination ArPd(II)(alkene)L2 [ArPd(II)(alkene)L₂]⁺(OTf)⁻ ArPd(II)(OTf)L2->ArPd(II)(alkene)L2 Alkene Coordination Migratory_Insertion Migratory Insertion AlkylPd(II)L2 [Alkyl-Pd(II)L₂]⁺(OTf)⁻ ArPd(II)(alkene)L2->AlkylPd(II)L2 Migratory Insertion Beta_Hydride_Elimination β-Hydride Elimination Product_Complex {Product + [HPd(II)L₂]⁺(OTf)⁻} AlkylPd(II)L2->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Reductive_Elimination Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction with an aryl triflate.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-triflate bond to form a Pd(II) complex.[4]

  • Alkene Coordination: The alkene substrate coordinates to the palladium center. With triflates, dissociation of the OTf⁻ anion can lead to a cationic palladium complex, which facilitates this step.[2]

  • Migratory Insertion: The aryl group on the palladium migrates to one of the carbons of the coordinated alkene in a syn-addition.[4]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn-fashion, to form the substituted alkene product and a hydridopalladium(II) complex.[4]

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base.[5]

Experimental Protocol: Synthesis and Application of this compound

This section provides a two-part experimental protocol: the synthesis of the this compound precursor and its subsequent use in a Heck reaction with a model alkene, n-butyl acrylate.

Synthesis of this compound from 4-Phenylphenol

The preparation of aryl triflates from phenols is a straightforward and high-yielding reaction.

Materials and Reagents:

ReagentMolar Equiv.
4-Phenylphenol1.0
Triflic Anhydride (Tf₂O)1.1
Pyridine1.2
Dichloromethane (DCM)-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylphenol (1.0 eq).

  • Dissolve the 4-phenylphenol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add triflic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel.

Heck Reaction of this compound with n-Butyl Acrylate

This protocol outlines a typical Heck reaction using the synthesized this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd(OAc)₂ and Ligand to a flame-dried flask. B 2. Purge with inert gas (N₂ or Ar). A->B C 3. Add anhydrous solvent (e.g., DMF or Acetonitrile). B->C D 4. Add this compound, n-Butyl Acrylate, and Base. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C). D->E F 6. Monitor progress by TLC or GC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent. F->G H 8. Filter through Celite to remove palladium salts. G->H I 9. Wash the organic layer with water and brine. H->I J 10. Dry, concentrate, and purify by column chromatography. I->J

Caption: General experimental workflow for the Heck reaction.

Materials and Reagents:

ReagentMolar Equivalents
This compound1.0
n-Butyl Acrylate1.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)0.02 - 0.05
Phosphine Ligand (e.g., PPh₃ or P(o-tol)₃)0.04 - 0.10
Base (e.g., Triethylamine or K₂CO₃)2.0 - 2.5
Anhydrous Solvent (e.g., DMF, Acetonitrile)-

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., acetonitrile) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 eq), n-butyl acrylate (1.2 eq), and the base (e.g., triethylamine, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.

Troubleshooting Common Issues

While the Heck reaction is robust, challenges can arise, particularly with more complex substrates.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Use a fresh batch of palladium catalyst and ensure anhydrous, deoxygenated solvent.[4]- Increase the reaction temperature in increments.- Consider a more active ligand, such as a bulky, electron-rich phosphine.[6]
Formation of Side Products - Isomerization of the product alkene- Reductive Heck reaction- Use a milder base or lower the reaction temperature.- Ensure strictly anhydrous conditions to minimize the reductive pathway.
Decomposition of Catalyst - High reaction temperature- Presence of oxygen- Use a more thermally stable ligand.- Maintain a positive pressure of inert gas throughout the reaction.

Applications in Drug Discovery and Materials Science

The biphenyl moiety is a common structural motif in many pharmaceuticals and functional materials. The ability to functionalize this core through the Heck reaction with this compound opens avenues for the synthesis of a diverse range of compounds. For instance, this methodology can be applied to the synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and advanced liquid crystal materials.[7] The versatility of the Heck reaction allows for the introduction of various alkene-containing fragments, enabling the rapid generation of compound libraries for biological screening and materials property testing.

References

Application Notes and Protocols: 4-Phenylphenyl Triflate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Biphenyl Moiety and the Role of 4-Phenylphenyl Triflate

The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry.[1] Its presence is notable in a wide range of pharmacologically active compounds, including anti-inflammatory agents, antihypertensives, and anti-cancer drugs.[1][2][3] The biphenyl core's significance stems from its ability to provide a rigid, well-defined three-dimensional structure that can effectively interact with biological targets.[4] However, the inherent non-reactivity of the parent biphenyl molecule necessitates functionalization to enable its use as a synthetic intermediate for drug candidates.[4][5]

This is where this compound (also known as [1,1'-biphenyl]-4-yl trifluoromethanesulfonate) emerges as a critical and versatile building block. Triflates (trifluoromethanesulfonates) are excellent leaving groups, rendering the aromatic carbon to which they are attached highly susceptible to nucleophilic attack and, more importantly, to oxidative addition in transition metal-catalyzed cross-coupling reactions.[6] This high reactivity makes this compound a superior alternative to corresponding aryl halides in many synthetic transformations, often allowing for milder reaction conditions and broader substrate scope.[6][7]

These application notes provide a detailed guide to the use of this compound in key pharmaceutical synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss troubleshooting and optimization strategies to empower researchers in their drug discovery and development endeavors.

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The triflate group of this compound makes it an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions that are foundational to modern pharmaceutical synthesis.[7][8] These reactions, which form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, are indispensable for constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[6] In the context of this compound, this reaction is employed to create more complex, substituted biphenyl structures or to link the biphenyl moiety to other aromatic or heteroaromatic systems.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the triflate, forming a Pd(II) complex.[9]

  • Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition [4-Phenylphenyl-Pd(II)(OTf)L2] Pd(0)L2->Oxidative_Addition 4-Phenylphenyl-OTf Transmetalation [4-Phenylphenyl-Pd(II)-Ar'L2] Oxidative_Addition->Transmetalation Ar'-B(OH)2, Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 4-Phenylphenyl-Ar' Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition [4-Phenylphenyl-Pd(II)(OTf)L2] Pd(0)L2->Oxidative_Addition 4-Phenylphenyl-OTf Amine_Coordination [4-Phenylphenyl-Pd(II)(NR2)L2] Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 4-Phenylphenyl-NR2

References

Application Notes and Protocols for the Large-Scale Synthesis of Biaryls Using 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Aryl Triflates in Modern Biaryl Synthesis

The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] The efficient construction of the C(aryl)-C(aryl) bond on a large scale is, therefore, a critical endeavor in industrial research and development. While traditional cross-coupling reactions often rely on aryl halides, the use of aryl triflates, derived from readily available phenols, presents a powerful and often superior alternative.[1][3] Aryl triflates exhibit reactivity comparable to or greater than aryl iodides, often enabling milder reaction conditions and faster kinetics in palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of biaryls, with a specific focus on the application of 4-phenylphenyl triflate as a versatile and efficient coupling partner. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide field-proven, scalable protocols, and address the critical aspects of process optimization, safety, and purification essential for industrial applications.

The Chemistry of this compound: A Superior Electrophile

This compound is synthesized from 4-phenylphenol, a commercially available starting material.[6] The triflation of the phenolic hydroxyl group converts it into an excellent leaving group, the trifluoromethanesulfonate (triflate) anion, due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion.[3]

Synthesis of this compound: A Scalable Protocol

The preparation of this compound from 4-phenylphenol is a robust and scalable process. The use of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is a common and efficient method.[3]

Protocol 1: Large-Scale Synthesis of this compound

Materials:

  • 4-Phenylphenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.2 equiv)

  • Pyridine or 2,6-Lutidine (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet (e.g., nitrogen or argon), charge 4-phenylphenol and anhydrous dichloromethane.

  • Cooling: Cool the resulting solution to 0 °C using an ice-salt bath or a suitable cooling system.

  • Base Addition: Slowly add the pyridine or 2,6-lutidine to the cooled solution while maintaining the internal temperature below 5 °C.

  • Triflic Anhydride Addition: Add the triflic anhydride dropwise via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting phenol is observed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often of sufficient purity for subsequent coupling reactions. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by passing through a short plug of silica gel.

Safety Note: Triflic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Palladium-Catalyzed Cross-Coupling Reactions: The Core of Biaryl Synthesis

The versatility of this compound is demonstrated in its successful application in a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired coupling partner, functional group tolerance, and availability of starting materials.

The Suzuki-Miyaura Coupling: A Robust and Scalable Choice

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L_n PdII Ar-Pd(II)-OTf Pd0->PdII PdII_B Ar-Pd(II)-Ar' PdII->PdII_B PdII_B->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_B->Product ArOTf This compound (Ar-OTf) ArOTf->Pd0 Oxidative Addition ArBOH Arylboronic Acid (Ar'B(OH)_2) Base Base ArBOH->Base Activation Base->PdII Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Large-Scale Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.1 - 2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (0.2 - 4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, 2-Methyltetrahydrofuran)

  • Water (for aqueous base solutions)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen or argon.

  • Reagent Charging: Charge the reactor with this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reactor. If using an aqueous base, add the degassed water at this stage.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by HPLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate, toluene) and water.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude biaryl product can be purified by crystallization, slurry in a suitable solvent, or column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (Arylboronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O1004>95
4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)K₂CO₃ (3)1,4-Dioxane90692
3-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)2-MeTHF801288
The Stille Coupling: An Alternative for Organotin Reagents

The Stille coupling utilizes organostannanes as coupling partners and is known for its excellent functional group tolerance.[2][9] However, the toxicity of organotin compounds is a significant drawback, especially for large-scale synthesis in the pharmaceutical industry.

The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.[9]

Stille_Coupling_Workflow start Start: Assemble Reagents reagents This compound Aryl Stannane Pd Catalyst & Ligand Solvent start->reagents reaction Inert Atmosphere Reaction (Heating & Stirring) reagents->reaction monitoring Reaction Monitoring (HPLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A general workflow for the Stille cross-coupling reaction.

Protocol 3: Stille Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryltributylstannane (1.1 - 1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1 - 5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, DMF, NMP)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or under a stream of argon, charge a dry reactor with the palladium catalyst and ligand (if used).

  • Reagent Addition: Add the degassed solvent, followed by the this compound and the aryltributylstannane.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress.

  • Work-up: After completion, cool the reaction and dilute with an organic solvent. Wash with aqueous KF solution to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer and concentrate. Purify the crude product as described for the Suzuki-Miyaura coupling.

Caution: Organotin reagents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.[4]

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale procedure to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[10]

  • Catalyst Loading: Minimizing the amount of expensive and potentially toxic palladium catalyst is crucial. High turnover numbers (TON) and turnover frequencies (TOF) are desirable.[8][9] This can be achieved by optimizing the ligand, base, solvent, and temperature.

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reagents, and ease of work-up. On a large scale, environmental, health, and safety (EHS) considerations are paramount. Green solvents like 2-Methyltetrahydrofuran (2-MeTHF) are increasingly preferred over traditional solvents like dioxane or DMF.[11][12]

  • Heat Transfer and Mixing: Exothermic events and efficient heat transfer must be managed in large reactors. Proper agitation is critical to ensure homogeneity and prevent localized overheating, which can lead to catalyst decomposition and byproduct formation.

  • Reagent Addition: The rate of addition of reagents, particularly reactive ones like triflic anhydride, may need to be controlled to manage exotherms.

  • Purification Strategy: Large-scale purification often moves away from chromatography towards more scalable techniques like crystallization, trituration, and extraction.[13] Developing a robust crystallization procedure is often a key step in process development.

Safety in Large-Scale Biaryl Synthesis

A thorough safety assessment is mandatory before conducting any large-scale chemical synthesis.[14]

  • Hazardous Reagents:

    • Triflic Anhydride: Highly corrosive and water-reactive.[7]

    • Organometallic Reagents (Boronic Acids, Stannanes): Can be flammable, toxic, and/or air and moisture sensitive.[4]

    • Palladium Catalysts and Ligands: Many phosphine ligands are air-sensitive and can be toxic.

    • Solvents: Flammability and toxicity are key concerns.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and suitable gloves, must be worn at all times.

  • Engineering Controls: Reactions should be conducted in a well-ventilated fume hood or a dedicated, contained synthesis bay.

  • Emergency Procedures: Ensure that emergency procedures are in place and that all personnel are trained on them. This includes access to safety showers, eyewash stations, and appropriate fire extinguishers.

Characterization and Quality Control

The final biaryl product must meet stringent purity specifications, particularly for pharmaceutical applications.[15]

  • Identity Confirmation: The structure of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Analysis: Purity is typically assessed by HPLC, Gas Chromatography (GC), and melting point analysis. Impurity profiling is crucial to identify and quantify any byproducts or residual starting materials.

  • Residual Palladium Analysis: For pharmaceutical applications, the level of residual palladium must be below the limits set by regulatory agencies (e.g., the FDA and EMA). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common method for this analysis.

Conclusion

The use of this compound in palladium-catalyzed cross-coupling reactions offers a highly effective and scalable strategy for the synthesis of biaryls. The Suzuki-Miyaura coupling, in particular, stands out as a robust and industrially viable method. By carefully considering reaction parameters, process safety, and purification strategies, researchers and drug development professionals can successfully implement these methodologies for the large-scale production of these important molecular scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenylphenyl triflate ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This compound is a valuable precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, due to the excellent leaving group ability of the triflate moiety.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for your synthetic work.

Core Synthesis: The Triflation of 4-Phenylphenol

The most common and direct method for synthesizing this compound is the reaction of 4-phenylphenol (also known as 4-hydroxybiphenyl) with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

General Reaction Scheme

ReactionScheme cluster_conditions Reaction Conditions reactant1 4-Phenylphenol p1 reactant1->p1 reactant2 Triflic Anhydride (Tf₂O) reactant2->p1 product This compound base Base (e.g., Pyridine) solvent Solvent (e.g., CH₂Cl₂) p2 p1->p2 p2->product

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Tf₂O/Pyridine Method)

This protocol is a robust starting point for the synthesis, adapted from established procedures for aryl triflate formation.[3][4]

Table 1: Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Phenylphenol170.2110.01.01.70 g
Triflic Anhydride (Tf₂O)282.1411.01.11.85 mL
Pyridine79.1012.01.20.97 mL
Dichloromethane (CH₂Cl₂)---50 mL
Step-by-Step Procedure:
  • Preparation: To a dry 100 mL three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a septum, add 4-phenylphenol (1.70 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add pyridine (0.97 mL, 12.0 mmol) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. It is crucial to maintain a low temperature to control the reaction's exothermicity.[3]

  • Tf₂O Addition: Add triflic anhydride (1.85 mL, 11.0 mmol) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C. A rapid addition can lead to side reactions and a decrease in yield.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by water (30 mL), and finally saturated aqueous NaCl (brine, 30 mL).[3][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (typically a white to pale yellow solid) can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is the most frequent issue and can usually be traced to one of three areas: reagent quality, moisture, or reaction temperature.

  • Cause 1: Decomposed Triflic Anhydride: Tf₂O is highly reactive and can hydrolyze over time if not stored properly.[6] Old or improperly stored anhydride will appear yellow or brown and have a sharp, acidic odor from the hydrolysis product, triflic acid (TfOH).[6]

    • Solution: Always use fresh, colorless triflic anhydride from a recently opened bottle. If you suspect your reagent is old, you can perform a small-scale test reaction on a simple, inexpensive phenol to check its activity before committing your main substrate.[6]

  • Cause 2: Presence of Moisture: Triflic anhydride reacts violently and exothermically with water.[7][8] Any moisture in the solvent, glassware, or on the starting phenol will consume the anhydride, preventing it from reacting with your substrate.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use an anhydrous grade of solvent (like dichloromethane) from a sealed bottle or one that has been freshly distilled from a drying agent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 3: Inadequate Temperature Control: Adding the triflic anhydride too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition, reducing the yield of the desired product.

    • Solution: Add the triflic anhydride slowly and dropwise to the cooled (0 °C or below) reaction mixture.[3] Use a thermometer to monitor the internal temperature and ensure it remains low throughout the addition.

Troubleshooting_Yield start Low or No Yield reagent Check Reagent Quality (Triflic Anhydride) start->reagent moisture Check for Moisture Contamination start->moisture temp Review Temperature Control start->temp reagent_sol Is Tf₂O colorless and fresh? reagent->reagent_sol moisture_sol Were glassware and solvents anhydrous? moisture->moisture_sol temp_sol Was Tf₂O added slowly at ≤ 0 °C? temp->temp_sol reagent_sol->moisture Yes use_new Use fresh Tf₂O. Perform test reaction. reagent_sol->use_new No moisture_sol->temp Yes dry_system Oven-dry glassware. Use anhydrous solvent. Run under N₂. moisture_sol->dry_system No slow_add Repeat with slow, dropwise addition at 0 °C. temp_sol->slow_add No end Problem Likely Solved temp_sol->end Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: My crude product is a dark, impure mixture. What side reactions are occurring?

Dark coloration and multiple spots on a TLC plate suggest the formation of byproducts.

  • Cause 1: Sulfonation: If the reaction is run at too high a temperature or for too long, the highly electrophilic triflic anhydride (or triflic acid byproduct) can sulfonate the electron-rich biphenyl ring, leading to undesired sulfonic acid byproducts.

    • Solution: Strictly adhere to low-temperature conditions during the addition of Tf₂O. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

  • Cause 2: Base-Related Impurities: Pyridine can sometimes be difficult to remove completely and can co-elute with the product during chromatography. The pyridinium triflate salt formed during the reaction can also complicate the work-up.

    • Solution: A thorough acidic wash (e.g., 1 M HCl or 0.2 N HCl) during the work-up is essential to protonate the pyridine and extract it into the aqueous layer.[3] Alternatively, consider using a different reaction condition that avoids amine bases entirely. A highly effective method uses biphasic conditions with an inorganic base like K₃PO₄ or NaOH in water/toluene, which simplifies the work-up to a phase separation.[9]

Q3: Which triflating agent is better: Tf₂O or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)?

The choice depends on the substrate and desired reactivity.

  • Triflic Anhydride (Tf₂O): This is a highly reactive and powerful triflating agent.[10] It is ideal for rapid and efficient reactions with standard phenols. Its high reactivity, however, makes it less selective and requires careful handling and low temperatures.[11]

  • N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh): This is a crystalline, stable, and milder triflating agent.[11][12] It is often preferred for sensitive substrates that might decompose under the harsh conditions of Tf₂O. Reactions are generally slower but can be cleaner, often resulting in improved selectivity and higher yields for complex molecules.[11][12] The reaction time can be significantly reduced using microwave heating.[11]

Table 2: Comparison of Common Triflation Conditions
MethodTriflating AgentBaseSolventTemperatureProsCons
Standard Tf₂OPyridineCH₂Cl₂0 °C to RTFast, well-establishedRequires anhydrous conditions, amine base can complicate work-up
Aqueous [9]Tf₂OK₃PO₄ (aq)TolueneRTSimple work-up (no amine), no chromatography often neededBiphasic, may require vigorous stirring
Mild [11]Tf₂NPhK₂CO₃THF / DMFRT to 80 °CGood for sensitive substrates, stable reagentSlower reaction times (can be microwave-assisted), more expensive
SuFEx [13][14]CF₃SO₂F (gas)DIPEAMeCN / H₂ORTHigh yields, excellent functional group toleranceRequires specialized two-chamber reactor for gas generation
Q4: Can I use the crude this compound in a subsequent cross-coupling reaction without purification?

Sometimes, yes. The feasibility depends on the purity of the crude product and the robustness of the subsequent reaction.

  • If you use the aqueous base method, the resulting crude triflate is often pure enough after a simple phase separation and solvent evaporation to be used directly.[9]

  • If you use the pyridine method, residual pyridinium salts can poison the palladium catalyst in a subsequent cross-coupling reaction.[10] In this case, purification is highly recommended.

  • Recommendation: Always analyze the crude product by ¹H NMR or LC-MS to assess its purity. If significant impurities are present, purification by column chromatography or recrystallization is the safest path to ensure a successful and reproducible outcome in the next step.[15]

Safety First: Handling Triflic Anhydride

Trifluoromethanesulfonic anhydride is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is extremely corrosive and causes severe skin burns and eye damage.[16][17] It is also a lachrymator and may cause respiratory irritation.[7][18] It reacts violently with water.[7][8]

  • Precautions:

    • Always handle triflic anhydride in a well-ventilated chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.[7][16]

    • Keep it away from water and other incompatible materials.[16]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[17]

    • Quench any residual reagent in syringes or needles carefully with a suitable solvent before cleaning.

Experimental_Setup Recommended Experimental Setup cluster_flask cluster_attachments flask Three-Neck Flask (Oven-Dried) stirbar Magnetic Stir Bar icebath Ice/Water Bath (0 °C) stirplate Magnetic Stir Plate icebath->stirplate nitrogen Nitrogen/Argon Inlet nitrogen->flask thermometer Thermometer thermometer->flask septum Rubber Septum (for additions) septum->flask

Caption: Diagram of a safe and effective experimental setup.

References

Technical Support Center: Purification of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-phenylphenyl triflate ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate) from a typical reaction mixture. The purity of aryl triflates is paramount for their successful application as electrophiles in cross-coupling reactions, where impurities can poison catalysts and reduce yields.[1] This document addresses common challenges encountered after the synthesis of this compound from 4-hydroxybiphenyl and a triflating agent (e.g., triflic anhydride).

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying this compound? The two most effective and widely used techniques for purifying this compound, which is a solid at room temperature, are flash column chromatography and recrystallization.[2] The choice depends on the nature and quantity of impurities. Chromatography offers high resolution for complex mixtures, while recrystallization is excellent for removing small amounts of soluble impurities from a solid product.[2][3]

Q2: How can I visualize this compound on a Thin-Layer Chromatography (TLC) plate? this compound contains a biphenyl system, which is highly UV active. It can be easily visualized as a dark spot on a TLC plate with a fluorescent indicator (F₂₅₄) under a UV lamp at 254 nm.[2] If impurities are not UV active, the plate can be stained with a potassium permanganate (KMnO₄) solution. The triflate group is generally stable to oxidation, while many organic impurities will react and produce a colored spot on a pink/purple background.[2]

Q3: Is this compound stable during purification? Aryl triflates are generally robust, but they can be susceptible to degradation under certain conditions. The primary concern during purification is hydrolysis of the triflate ester back to the starting phenol (4-hydroxybiphenyl), which can be promoted by strong acids or bases, particularly at elevated temperatures.[4] Additionally, some triflates show instability on acidic silica gel, which can lead to decomposition during column chromatography.[5][6]

Q4: My final product is an oil, but this compound is a solid. What went wrong? If your product is an oil, it is almost certainly due to the presence of significant impurities (e.g., residual solvent or organic byproducts) that are depressing the melting point. Recrystallization is only effective for purifying solids.[2] The recommended course of action is to first purify the crude oil by flash column chromatography to remove the impurities. Once a higher purity is achieved, the resulting product should solidify, and recrystallization can then be used as a final polishing step if needed.

Q5: What are the best practices for storing purified this compound? The purified product should be stored in a tightly sealed container to protect it from moisture. It is stable at room temperature and does not require refrigeration. Storing it in a desiccator is a good practice to ensure it remains dry.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Low or No Crystal Formation During Recrystallization

Possible Cause A: Incorrect Solvent Choice. The fundamental principle of recrystallization is that the compound should be highly soluble in the chosen solvent at high temperatures but poorly soluble at room temperature.[3][7] If the compound is too soluble at low temperatures, it will not crystallize. If it is not soluble enough at high temperatures, you will not be able to dissolve it.

  • Recommended Solution: Conduct a systematic solvent screening in small test tubes. Test a range of solvents with varying polarities, such as hexanes, toluene, ethyl acetate, and isopropanol, as well as mixtures (e.g., hexanes/ethyl acetate).[2] A good solvent will dissolve the crude solid completely upon heating but will show significant crystal formation upon cooling to room temperature and then in an ice bath.

Possible Cause B: Solution is Supersaturated or Not Saturated Enough. If no crystals form even after cooling, the solution may be supersaturated. Conversely, if too much solvent was used, the solution may be too dilute for crystals to form.

  • Recommended Solution: To break supersaturation, try scratching the inside surface of the flask with a glass stirring rod or adding a "seed crystal" of pure this compound.[7] If the solution is too dilute, heat it to gently boil off some of the solvent to increase the concentration, then attempt the cooling process again.

Problem 2: Low Product Recovery After Flash Column Chromatography

Possible Cause A: Product Decomposition on Silica Gel. Standard silica gel is slightly acidic, which can cause sensitive compounds like some aryl triflates to decompose during the purification process.[5][6]

  • Recommended Solution: Before committing to a large-scale column, test the stability of your compound by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, decomposition is likely. To mitigate this, you can either use a less acidic stationary phase like neutral alumina or passivate the silica gel by preparing the slurry with an eluent containing 1-2% triethylamine.[6]

Possible Cause B: Incomplete Elution or Co-evaporation. If the chosen eluent is not polar enough, the product may not move off the column, leading to low recovery. Alternatively, if the product is somewhat volatile, it may be lost during solvent removal on a rotary evaporator.

  • Recommended Solution: Ensure your eluent system is optimized via TLC to give the product an Rf value between 0.2 and 0.4. For solvent removal, use a rotary evaporator with a moderately reduced pressure and a water bath temperature no higher than 40 °C to minimize loss of the product.[6][8]

Problem 3: Purified Product is Still Contaminated with 4-Hydroxybiphenyl

Possible Cause A: Inefficient Aqueous Workup. The starting material, 4-hydroxybiphenyl, is phenolic and thus acidic. A proper basic wash during the initial workup is crucial for its removal.

  • Recommended Solution: During the liquid-liquid extraction, ensure you wash the organic layer thoroughly with a dilute basic solution like 1 M NaOH or saturated sodium bicarbonate (NaHCO₃).[2] This will deprotonate the phenol, making it highly water-soluble and pulling it into the aqueous layer.

Possible Cause B: Co-elution During Chromatography. 4-Hydroxybiphenyl is significantly more polar than this compound. However, if a highly polar eluent is used, or if the column is overloaded, the separation can be poor.

  • Recommended Solution: Load a smaller amount of crude material onto the column. Use a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes). Running a shallower gradient during elution will also improve the separation between the product and the more polar starting material.[9]

Data Presentation

Table 1: Comparison of Purification Strategies for this compound
Purification MethodTypical Purity (%)AdvantagesDisadvantages
Flash Column Chromatography >95%High resolving power for complex mixtures; applicable to oils and solids; scalable.[2]Can be time-consuming; potential for product decomposition on stationary phase; requires larger volumes of solvent.[5][6]
Recrystallization >98% (if successful)Excellent for removing small amounts of impurities; yields highly pure crystalline material; cost-effective and simple for large scales.[3][10]Only applicable to solids; requires finding a suitable solvent; can have lower recovery if the product has some solubility in the cold solvent.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This procedure is designed to remove water-soluble impurities, acidic byproducts (triflic acid), and basic reagents (e.g., pyridine) before further purification.

  • Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining triflic anhydride.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) to dilute the reaction mixture and facilitate separation.[2]

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove triflic acid. Check that the aqueous layer is basic (pH > 7) with pH paper. Separate the layers.[2][11]

  • Acidic Wash (if an amine base was used): If a base like pyridine was used in the reaction, wash the organic layer with 1 M HCl to remove it as its water-soluble ammonium salt.[2]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.[8]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[8]

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.

  • Select Eluent: Using TLC, determine an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and gives the this compound an Rf value of ~0.3.[9]

  • Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[9][12]

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel or Celite.[13] Carefully add the sample to the top of the column.

  • Elute Column: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.[12][14]

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Protocol 3: Recrystallization

This protocol is for purifying the solid crude product after an initial workup.

  • Solvent Selection: In a test tube, add ~20-30 mg of the crude solid. Add a potential solvent dropwise while heating. A suitable solvent will dissolve the solid when hot but not at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[2][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Mandatory Visualization

Purification Workflow Diagram

G cluster_options Purification Options crude Crude Reaction Mixture workup Aqueous Workup (Wash with NaHCO3, Brine) crude->workup concentrated Concentrated Crude Product workup->concentrated chromatography Flash Column Chromatography concentrated->chromatography  If oily or  complex mixture recrystallization Recrystallization concentrated->recrystallization  If solid with  minor impurities pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G start Start: Crude Product After Workup is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (It's an oil) crystals_form Do pure crystals form? recrystallize->crystals_form success Success: Pure Solid Product crystals_form->success Yes troubleshoot_xtal Troubleshoot: - Check solvent - Concentrate solution - Scratch or seed crystals_form->troubleshoot_xtal No troubleshoot_xtal->chromatography If still fails check_purity Is product pure and solid after column? chromatography->check_purity check_purity->success Yes troubleshoot_col Troubleshoot: - Neutralize silica - Optimize eluent - Check for decomposition check_purity->troubleshoot_col No troubleshoot_col->chromatography Re-run column

Caption: Decision tree for troubleshooting purification issues.

References

preventing hydrolysis of 4-Phenylphenyl triflate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylphenyl triflate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing its hydrolysis during critical synthetic reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Introduction: The Challenge of Stability

This compound is a valuable reagent in cross-coupling reactions, prized for the triflate group's excellent leaving group ability.[1][2] However, this reactivity also makes it susceptible to hydrolysis, leading to the formation of the corresponding phenol as a significant byproduct. This unwanted side reaction can complicate purification, lower yields, and introduce impurities that are difficult to remove. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant phenol byproduct formation is observed during a Suzuki-Miyaura coupling reaction.

Root Cause Analysis:

The primary culprit for the hydrolysis of this compound in Suzuki-Miyaura reactions is often the combination of a strong aqueous base and elevated temperatures.[3][4] The hydroxide ions present in the aqueous base can readily attack the electron-deficient sulfur atom of the triflate group, leading to cleavage of the S-O bond.

Hydrolysis_Mechanism Triflate This compound Phenol 4-Phenylphenol (Byproduct) Triflate->Phenol Hydrolysis Reaction Suzuki-Miyaura Reaction Triflate->Reaction Base Aqueous Base (e.g., K₂CO₃) Hydroxide OH⁻ Base->Hydroxide Provides Hydroxide->Triflate Nucleophilic Attack Coupling_Product Desired Coupling Product Reaction->Coupling_Product Desired Pathway

Solutions:

  • Modify the Base: Opt for a weaker, less nucleophilic base. Strong bases like potassium carbonate (K₂CO₃) in water can generate a high concentration of hydroxide ions. Consider the alternatives in the table below.

BaseSolvent SystemRationale
Potassium Bicarbonate (KHCO₃) Dioxane/WaterLower pH compared to K₂CO₃, reducing the rate of hydrolysis.[3]
Potassium Acetate (KOAc) Anhydrous Dioxane or TolueneA weaker base that is effective in anhydrous conditions.
Potassium Fluoride (KF) Anhydrous Dioxane or THFCan be used under anhydrous conditions to promote transmetalation without significant hydrolysis.[3]
Cesium Carbonate (Cs₂CO₃) Anhydrous DMF or DioxaneOften more effective in anhydrous systems and can sometimes be used at lower temperatures.
  • Implement Anhydrous Conditions: The presence of water is a key ingredient for hydrolysis.[5] Switching to anhydrous conditions can dramatically suppress the formation of the phenol byproduct.

    • Protocol for Anhydrous Suzuki-Miyaura Coupling:

      • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Consider solvents like dioxane, toluene, or THF, freshly distilled or from a solvent purification system.

      • Use an anhydrous base such as potassium acetate (KOAc) or potassium fluoride (KF).[3]

      • Assemble the reaction under an inert atmosphere (nitrogen or argon).

      • Degas the reaction mixture thoroughly by sparging with an inert gas for 15-30 minutes before adding the palladium catalyst.[3]

  • Lower the Reaction Temperature: The rate of hydrolysis is temperature-dependent.[4] If your desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can significantly favor the coupling pathway over hydrolysis.[3] Experiment with running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C) before resorting to higher temperatures.

Issue 2: The reaction is sluggish at lower temperatures, and increasing the temperature leads to hydrolysis.

Root Cause Analysis:

This scenario indicates a competition between the rate of the desired coupling reaction and the rate of hydrolysis. To overcome this, you need to accelerate the catalytic cycle of the Suzuki-Miyaura reaction so that it outpaces the hydrolysis.

Troubleshooting_Flowchart

Solutions:

  • Optimize the Catalyst System: The choice of palladium source and ligand is crucial.

    • Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed efficiently at lower temperatures.[2][6]

    • Pre-catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst can sometimes be more efficient than Pd(OAc)₂ or PdCl₂ which require in-situ reduction.

  • Consider Alternative Boron Reagents: While boronic acids are common, they can be prone to protodeboronation under harsh conditions. Boronic esters (e.g., pinacol esters) or organotrifluoroborates can offer enhanced stability and may be beneficial in preventing side reactions.[2][5]

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable?

Aryl triflates are generally stable in neutral to acidic aqueous solutions (pH 3.5 - 7.4).[7] They exhibit poor stability at basic pH (pH > 9), where they are susceptible to hydrolysis.[7] Therefore, it is critical to avoid strongly basic conditions, especially in the presence of water.

Q2: Can I use sodium hydroxide or potassium hydroxide as a base?

It is strongly discouraged. These are very strong bases that will rapidly hydrolyze the triflate group, leading to the formation of 4-phenylphenol as the major product.

Q3: My starting material is an electron-poor phenol. Will the resulting triflate be more or less stable?

Electron-poor aryl triflates are generally more susceptible to hydrolysis.[8][9] The electron-withdrawing groups on the aromatic ring make the sulfur atom of the triflate more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions. Conversely, electron-rich aryl triflates tend to be more stable.[9]

Q4: Are there any alternatives to aryl triflates for cross-coupling reactions that are more resistant to hydrolysis?

Yes, aryl nonaflates (ONf) are generally more stable than the corresponding triflates and can be used in cross-coupling reactions.[4] Additionally, aryl tosylates (OTs) or mesylates (OMs) can sometimes be used, although they are typically less reactive than triflates and may require more forcing reaction conditions.[10] For some applications, aryl fluorosulfates have also been shown to be effective and inexpensive alternatives to aryl triflates.[10]

Q5: I need to perform a reaction in a protic solvent other than water. Will this cause hydrolysis?

Protic solvents, such as alcohols, can potentially participate in solvolysis reactions with the aryl triflate, especially in the presence of a base. While generally less reactive than water, it is a possibility. If a protic solvent is necessary, it is advisable to run the reaction at the lowest possible temperature and for the shortest possible time. Whenever feasible, aprotic solvents are preferred.

References

Technical Support Center: Optimizing 4-Phenylphenyl Triflate Reactions - The Critical Role of the Base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to unraveling the complexities of palladium-catalyzed cross-coupling reactions involving 4-phenylphenyl triflate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the pivotal role of the base in determining the efficiency and success of your reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. Could the base be the culprit?

A1: Absolutely. The choice and efficacy of the base are critical in Suzuki-Miyaura couplings. A low yield can often be traced back to an inappropriate base or suboptimal basic conditions. Here’s a systematic approach to troubleshooting this issue:

  • Insufficient Base Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][2] If the base is too weak, the formation of the boronate will be slow or incomplete, leading to a sluggish reaction and low conversion.

    • Recommendation: Consider switching to a stronger base. For instance, if you are using a mild base like potassium carbonate (K₂CO₃), you might get better results with a stronger one like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] In some cases, even stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu) might be necessary, but be mindful of potential side reactions with sensitive functional groups.[4]

  • Poor Solubility: The base must be at least partially soluble in the reaction solvent to be effective. If the base is completely insoluble, the reaction will be limited to the solid-liquid interface, resulting in a very slow reaction rate.

    • Recommendation: If you suspect solubility is an issue, consider switching to a more soluble base or a different solvent system. For example, cesium carbonate is more soluble in many organic solvents than potassium carbonate.[5] Alternatively, using a phase-transfer catalyst in conjunction with an inorganic base can improve its effective concentration in the organic phase.

  • Hydrolysis of the Triflate: Aryl triflates can be susceptible to hydrolysis back to the corresponding phenol, especially under strongly basic conditions and in the presence of water.[6][7][8] This side reaction consumes your starting material and reduces the yield of the desired product.

    • Recommendation: To mitigate this, you can try using a non-hydroxide base like cesium fluoride (CsF) or potassium fluoride (KF), which are known to be effective in Suzuki couplings while being less prone to causing hydrolysis.[9] Running the reaction under strictly anhydrous conditions is also crucial. The slow addition of the triflate to the reaction mixture can also help minimize its decomposition.[6][7]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed check_base_strength Is the base strong enough? (Check pKa of conjugate acid) start->check_base_strength check_solubility Is the base soluble in the reaction solvent? check_base_strength->check_solubility Yes increase_strength Action: Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄) check_base_strength->increase_strength No check_hydrolysis Is triflate hydrolysis a significant side reaction? check_solubility->check_hydrolysis Yes change_solvent_base Action: Change to a more soluble base or a different solvent system. check_solubility->change_solvent_base No mitigate_hydrolysis Action: Use a non-hydroxide base (e.g., CsF), ensure anhydrous conditions, or try slow addition of triflate. check_hydrolysis->mitigate_hydrolysis Yes end Improved Yield check_hydrolysis->end No increase_strength->end change_solvent_base->end mitigate_hydrolysis->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Q2: I'm observing significant formation of 4-phenylphenol as a byproduct in my Buchwald-Hartwig amination. How can I adjust the base to improve the yield of the desired arylamine?

A2: The formation of 4-phenylphenol is a clear indication of triflate hydrolysis, a common issue in cross-coupling reactions of aryl triflates.[6][7][8] The choice of base plays a direct role in this side reaction.

  • Strongly Basic and Nucleophilic Bases: Strong, sterically unhindered bases, especially in the presence of trace amounts of water, can directly attack the sulfonate group, leading to cleavage of the C-O bond. Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for Buchwald-Hartwig aminations, but it can also promote triflate hydrolysis.[4][10]

  • Recommendations for Minimizing Hydrolysis:

    • Switch to a Weaker, Non-nucleophilic Base: Consider using a weaker or more sterically hindered base. Cesium carbonate (Cs₂CO₃) is often a good alternative as it is less nucleophilic and can be effective in many aminations.[5][7] Potassium phosphate (K₃PO₄) is another option.

    • Use of Soluble Organic Bases: Soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective and may reduce the rate of hydrolysis compared to inorganic bases in some cases.[11][12][13]

    • Strict Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried. The presence of water significantly accelerates the hydrolysis of the triflate.[7] Adding molecular sieves to the reaction can help to scavenge any residual water.

    • Slow Addition of the Triflate: As with Suzuki couplings, adding the this compound slowly to the reaction mixture containing the catalyst, ligand, amine, and base can help to ensure that the desired coupling reaction outcompetes the hydrolysis.[6][7]

Q3: My Heck reaction with this compound and an alkene is sluggish and gives a poor yield. What role does the base play here, and how can I optimize it?

A3: In the Heck reaction, the base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[14][15] It does this by neutralizing the triflic acid (TfOH) that is eliminated.

  • Insufficient Basicity: If the base is not strong enough to effectively neutralize the acid generated, the catalytic cycle can be inhibited, leading to a stalled reaction.

    • Recommendation: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[14] If the reaction is sluggish, consider a stronger, non-nucleophilic organic base like DBU. Inorganic bases such as potassium carbonate or sodium acetate can also be effective.[16][17]

  • Base-Induced Side Reactions: While a strong base is needed, a base that is too strong or nucleophilic can lead to side reactions with the triflate or other components of the reaction mixture.

Comparative Table of Bases for Heck Reactions
BasepKa of Conjugate Acid (approx.)Common Applications & Remarks
Triethylamine (Et₃N)10.7Standard, widely used organic base.[14]
Diisopropylethylamine (DIPEA)10.7Sterically hindered, less nucleophilic than Et₃N.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5Strong, non-nucleophilic organic base, can accelerate slow reactions.
Potassium Carbonate (K₂CO₃)10.3 (for HCO₃⁻)Common inorganic base, often used in polar solvents like DMF.[18]
Sodium Acetate (NaOAc)4.76 (for AcOH)Mild inorganic base.[14]

Frequently Asked Questions (FAQs)

Q4: What are the most common bases used for this compound cross-coupling reactions and why?

A4: The choice of base is highly dependent on the specific cross-coupling reaction being performed.

  • Suzuki-Miyaura Coupling:

    • Inorganic Carbonates and Phosphates: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are very common.[3] They are effective at promoting the formation of the boronate species and are generally well-tolerated by a wide range of functional groups. Cs₂CO₃ is often favored for its higher solubility and reactivity.[5]

    • Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are particularly useful for substrates that are sensitive to hydrolysis.[2][9]

  • Buchwald-Hartwig Amination:

    • Alkoxides: Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are strong bases that are highly effective for the deprotonation of the amine.[4] However, they can promote triflate hydrolysis.

    • Carbonates: Cesium carbonate (Cs₂CO₃) is a milder alternative that is often used to avoid hydrolysis of sensitive substrates.[5][7]

  • Heck Reaction:

    • Organic Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are standard choices for their ability to neutralize the acid generated in the catalytic cycle without interfering with the catalyst.[14]

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) is also frequently used, particularly in polar aprotic solvents.[18]

Q5: How does the pKa of the base affect the reaction outcome?

A5: The pKa of the conjugate acid of the base is a good indicator of its strength, and this has a direct impact on the reaction.[19][20]

  • In Suzuki-Miyaura reactions, the base must be strong enough to deprotonate the boronic acid (pKa ~9-10) to form the more reactive boronate. Therefore, a base whose conjugate acid has a pKa significantly higher than that of the boronic acid is generally required for efficient reaction.

  • In Buchwald-Hartwig aminations, the base must be strong enough to deprotonate the amine (pKa of protonated amines can range from ~10 for anilines to ~11 for alkylamines). Strong bases like NaOt-Bu (pKa of t-BuOH is ~18) are very effective.

  • In Heck reactions, the base needs to be strong enough to neutralize the triflic acid (a very strong acid) that is formed.

Q6: Can the choice of base influence the selectivity of the reaction?

A6: Yes, the base can influence selectivity in several ways:

  • Chemoselectivity: In substrates with multiple reactive sites, a milder base might allow for selective reaction at the most reactive site, whereas a stronger base could lead to a mixture of products. For instance, in a molecule with both a triflate and another base-sensitive functional group, a milder base like K₃PO₄ might be preferable to KOt-Bu.

  • Regioselectivity: In certain Heck reactions, the choice of base can influence the regioselectivity of the alkene insertion.

Q7: What is the mechanistic role of the base in these cross-coupling reactions?

A7: The base plays several key roles in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[1]

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_heck Heck Pd0 Pd(0)L₂ PdII_ArOTf Ar-Pd(II)(OTf)L₂ Pd0->PdII_ArOTf Oxidative Addition (Ar-OTf) Base_Buchwald Base PdII_ArOTf->Base_Buchwald Deprotonation PdII_ArNu Ar-Pd(II)(Nu)L₂ Product Ar-Nu PdII_ArNu->Product Reductive Elimination Product->Pd0 RBO2H2 R-B(OH)₂ Base_Suzuki Base RBO2H2->Base_Suzuki RBO3H2_base [R-B(OH)₃]⁻ RBO3H2_base->PdII_ArOTf Transmetalation Base_Suzuki->RBO3H2_base R2NH R₂NH R2NH->PdII_ArOTf Base_Buchwald->PdII_ArNu PdII_ArH H-Pd(II)(OTf)L₂ Base_Heck Base PdII_ArH->Base_Heck Regeneration Base_Heck->Pd0

Caption: General catalytic cycle and the role of the base in different reactions.

  • Suzuki-Miyaura Coupling: The base activates the organoboron compound by forming a boronate complex, which increases the nucleophilicity of the organic group and facilitates its transfer to the palladium center during transmetalation.[1][2]

  • Buchwald-Hartwig Amination: The base deprotonates the amine after it coordinates to the palladium(II) complex, forming a palladium-amido complex that can then undergo reductive elimination to form the C-N bond.[21][22]

  • Heck Reaction: The base is required to regenerate the Pd(0) catalyst by promoting the elimination of HX (in this case, TfOH) from the hydridopalladium(II) intermediate that is formed after the migratory insertion and β-hydride elimination steps.[14][15]

Experimental Protocols

General Procedure for Optimizing the Base in a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) to the Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the yield and the extent of any side product formation.

  • Optimization: Repeat the reaction with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) under the same conditions to identify the optimal base for the specific transformation.

References

Technical Support Center: Ligand Selection for Challenging 4-Phenylphenyl Triflate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using 4-phenylphenyl triflate (also known as 4-biphenyl triflate) as a substrate in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties present distinct challenges that demand a nuanced approach to catalyst and, most critically, ligand selection.

This document is structured as a series of questions and in-depth answers, moving from common troubleshooting scenarios to the fundamental principles that govern success.

Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields or failing completely. What's the most common cause?

Low yields in these reactions often trace back to two primary issues: suboptimal ligand choice and competing side reactions, particularly hydrolysis of the triflate group.[1][2] The this compound substrate is sterically demanding, which can hinder key steps in the catalytic cycle.

Your initial troubleshooting should focus on the ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate because they do not adequately promote the rate-limiting reductive elimination step.[3] This leads to catalyst decomposition or stalling. Furthermore, the reaction conditions required to force the coupling (e.g., high temperatures, aqueous bases) can favor the hydrolysis of the triflate back to the corresponding phenol, consuming your starting material.[4][5]

Q2: I'm observing significant formation of 4-phenylphenol in my reaction mixture. How can I prevent this triflate hydrolysis?

Triflate hydrolysis is a common side reaction, especially with strong, aqueous bases and elevated temperatures.[2][6] To mitigate this, consider the following strategies:

  • Choice of Base: Switch to a weaker, non-hydroxide generating base. Anhydrous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are excellent choices.[4][7] Potassium phosphate (K₃PO₄) is also a widely used and effective option.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Using anhydrous solvents and adding powdered molecular sieves can help sequester trace amounts of water.[4][5]

  • Lower Reaction Temperature: A more active catalyst system allows the reaction to proceed at a lower temperature, reducing the rate of hydrolysis. This is directly tied to ligand choice.

  • Slow Addition: In some cases, particularly for Buchwald-Hartwig aminations, the slow addition of the aryl triflate to the reaction mixture can prevent side reactions by maintaining a low instantaneous concentration.[6][8]

Q3: What class of ligands should be my starting point for coupling this compound?

For sterically hindered aryl triflates, the most successful ligands are invariably bulky and electron-rich monophosphines .[9][10] These properties are critical for promoting the two most challenging steps of the catalytic cycle: oxidative addition and reductive elimination.

Excellent starting points include:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are specifically designed for challenging couplings.[3][5][7] Their bulkiness facilitates the formation of a monoligated palladium(0) species, which is highly active, and they accelerate the final reductive elimination step.[11][12]

  • Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[7][9] Their strong electron-donating character increases electron density on the palladium center, facilitating oxidative addition of the aryl triflate.[9]

It is often difficult to predict the optimal ligand without screening, but these classes represent the state-of-the-art for this type of transformation.[13][14]

The Science Behind the Challenge: A Mechanistic Perspective
Q4: Why is this compound considered a "challenging" substrate?

The difficulty arises from a combination of steric and electronic factors that impact the palladium-catalyzed cross-coupling cycle.

  • Steric Hindrance: The bulky phenyl group at the 4-position creates significant steric congestion around the reaction center. This bulkiness can slow down the final, product-forming step of the catalytic cycle—reductive elimination.[15] For the new C-C or C-N bond to form, the two coupling partners must be positioned close together on the palladium center, a conformation that is sterically disfavored with this substrate.

  • Triflate Leaving Group: While triflates are excellent leaving groups and generally reactive towards oxidative addition, their reactivity is still lower than that of aryl iodides and bromides.[16] The oxidative addition step, where the Pd(0) catalyst inserts into the Carbon-OTf bond, can be slow if the catalyst is not sufficiently electron-rich.[17][18][19]

A successful ligand must therefore be tailored to accelerate both the initial oxidative addition and the final reductive elimination steps.

Q5: How does a ligand's properties (e.g., bite angle, bulk) influence the key catalytic steps?

The ligand is not a passive spectator; it is the primary controller of the palladium catalyst's reactivity.

  • Steric Bulk (Monodentate Ligands): As discussed, bulky ligands like XPhos or P(t-Bu)₃ favor the formation of a highly reactive 14-electron, monoligated L-Pd(0) species. This species is more sterically accessible and electron-rich, accelerating the oxidative addition of the aryl triflate. Crucially, this steric bulk also forces the two coupling partners closer together in the transition state for reductive elimination, lowering the activation energy for this critical step.[11][15]

  • Bite Angle (Bidentate Ligands): For bidentate phosphine ligands (e.g., DPPF), the natural angle formed by the P-Pd-P bond, known as the "bite angle," is a key determinant of reactivity. A wider bite angle tends to favor and accelerate reductive elimination.[20][21] This is because the preferred geometry for the resulting Pd(0) complex is linear (180°), and a ligand with a wider bite angle creates a coordination geometry that is closer to this final state, thus lowering the energetic barrier for elimination.[20][22] For example, Pd(dppf), with a bite angle of ~99°, undergoes reductive elimination much faster than Pd(dppe), which has a smaller bite angle of ~91°.[20]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium atom. This makes the metal center more nucleophilic and accelerates the rate of oxidative addition into the C-OTf bond.[9]

The most effective ligands for this compound coupling, therefore, combine steric bulk with strong electron-donating properties to address the specific kinetic hurdles of the reaction.

// Invisible nodes for annotations node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#5F6368"]; oa_note [label="Accelerated by\nelectron-rich ligands"]; trans_note [label="Base is critical\nfor boronate activation"]; re_note [label="Accelerated by bulky ligands\nand wide bite angles"];

// Invisible edges for positioning edge [style=invis]; {rank=same; pd0; re_note;} {rank=same; oa_complex; oa_note;} {rank=same; trans_complex; trans_note;} } ` Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting Guide & Ligand Selection Workflow
Q6: I'm still having trouble. Can you provide a workflow for optimizing my reaction?

Certainly. A systematic approach is key to solving difficult coupling reactions. The following decision tree can guide your experimental design.

LigandSelectionWorkflow

Practical Application: Protocols & Data
Q7: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling using this substrate?

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • XPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Anhydrous 1,4-Dioxane (solvent, ~0.2 M concentration)

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with argon or nitrogen gas (repeat 3 times).

    • Add the anhydrous dioxane via syringe.

    • Thoroughly degas the resulting suspension by bubbling argon through it for 15-20 minutes.[1][4]

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Ligand Performance Comparison

The choice of ligand has a dramatic impact on reaction efficiency. The following table summarizes typical outcomes for the coupling of this compound with 4-methoxyphenylboronic acid under standardized conditions.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Notes
PPh₃510024< 10%Ineffective; significant starting material remains.
P(t-Bu)₃28012> 90%Highly effective, even at lower temperatures.[9]
XPhos210016> 95%Excellent, general-purpose ligand for this class.[3][7]
SPhos210016> 95%Performance similar to XPhos, good alternative.[5]
dppf511024~60-70%Moderate effectiveness, requires higher temp/loading.[6]

References

Technical Support Center: Workup Procedures for Removing Triflate Salts from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triflate (trifluoromethanesulfonate, OTf) salts are common byproducts in organic synthesis, often arising from the use of triflic acid or its derivatives as catalysts or reagents.[1] Due to their high stability and varying solubility, the removal of these salts can present a significant challenge during reaction workup and purification. This guide provides a comprehensive overview of troubleshooting strategies and frequently asked questions to assist researchers in effectively removing triflate salts from their reaction mixtures, ensuring the isolation of pure products.

Our approach is grounded in the fundamental principles of solubility, reactivity, and chromatographic behavior. We will explore various techniques, from simple aqueous extractions to more specialized scavenging methods, providing the "why" behind each procedural step to empower you to make informed decisions in your own work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the removal of triflate salts and offers detailed, step-by-step protocols for their resolution.

Issue 1: My product is soluble in organic solvents, but the triflate salt is also carrying through the organic phase during aqueous workup.

Root Cause Analysis: Many metal triflates exhibit significant solubility in common organic solvents, making simple liquid-liquid extraction ineffective.[2] Sodium triflate, for instance, is soluble in polar organic solvents like acetonitrile and THF.[3][4] The choice of extraction solvent and aqueous phase composition is therefore critical.

Solution A: Optimized Aqueous Extraction

This method leverages the high water solubility of most triflate salts.[5]

Protocol: Standard Aqueous Workup

  • Solvent Selection: If your product is sufficiently non-polar, choose an organic solvent in which the triflate salt has minimal solubility, such as diethyl ether or dichloromethane.[4][5]

  • Initial Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with the chosen organic solvent and wash with deionized water. The triflate salt will preferentially partition into the aqueous layer.[6][7] Repeat the wash 2-3 times to maximize salt removal.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and further decreases the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate. Filter and concentrate the organic phase in vacuo to isolate the crude product.

Solution B: Precipitation/Trituration

This technique is particularly useful when the desired product and the triflate salt have significantly different solubilities in a given solvent system.

Protocol: Selective Precipitation

  • Solvent Screening: Concentrate the reaction mixture to a small volume. Experiment with different anti-solvents (a solvent in which your product is soluble, but the triflate salt is not, or vice-versa). For example, if your product and the triflate salt are dissolved in a polar solvent like acetonitrile, adding a non-polar solvent like diethyl ether may cause the triflate salt to precipitate.[5][8]

  • Precipitation: Once a suitable solvent system is identified, dissolve the crude mixture in a minimal amount of the "good" solvent and slowly add the anti-solvent while stirring until a precipitate forms.

  • Isolation: Collect the precipitate by filtration and wash with a small amount of the anti-solvent. Alternatively, if your product remains in solution, filter off the precipitated salt.

  • Purity Check: Analyze both the isolated solid and the filtrate (after concentration) by a suitable method (e.g., NMR, LC-MS) to determine the location of your product and the effectiveness of the salt removal.

Issue 2: My product is sensitive to water or acidic/basic conditions, making aqueous workup problematic.

Root Cause Analysis: Some compounds, such as certain vinyl or alkyl triflates, can decompose upon exposure to water, acid, or base.[9][10] In these cases, non-aqueous workup strategies are necessary.

Solution A: Non-Aqueous Scavenging

Scavenger resins are solid-supported reagents that can selectively bind to and remove specific impurities from a solution.

Protocol: Using Scavenger Resins

  • Scavenger Selection: Choose a scavenger resin with functional groups that can interact with the triflate salt. For metal triflates, a resin with chelating groups like diamine or triamine functionalities can be effective.[11] For acidic byproducts like triflic acid, a basic scavenger is appropriate.

  • Incubation: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent. Add the selected scavenger resin and stir the suspension at room temperature. The required time will vary depending on the specific resin and the concentration of the impurity.

  • Filtration: Once the scavenging is complete (monitor by TLC or LC-MS), filter the mixture to remove the resin.

  • Concentration: Wash the resin with a small amount of the anhydrous solvent and combine the filtrates. Concentrate the solution to obtain the purified product.

Solution B: Chromatographic Purification with Modified Stationary Phases

Standard silica gel is acidic and can cause decomposition of sensitive compounds.[9]

Protocol: Neutralized Silica Gel Chromatography

  • Neutralization of Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) containing 1-3% triethylamine. This will neutralize the acidic sites on the silica.[9]

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Elution: Load your sample and elute with an appropriate solvent system. The triethylamine in the stationary phase will help to prevent the decomposition of acid-sensitive products.

  • Alternative Stationary Phases: If decomposition is still an issue, consider using less acidic stationary phases like neutral alumina or Florisil®.[9]

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the solubility of a specific triflate salt?

Q2: Can I remove triflate salts by distillation?

A2: Triflate salts themselves are non-volatile and cannot be removed by distillation.[1] However, if the byproduct is triflic acid, it can potentially be removed by co-distillation with a higher-boiling solvent like toluene under reduced pressure, though this can be challenging and may not be suitable for thermally sensitive compounds.[13]

Q3: Are there any "universal" solvents for precipitating triflate salts?

A3: Diethyl ether is often a good starting point for precipitating triflate salts from more polar organic solvents like acetonitrile or acetone.[5][8] However, the effectiveness will depend on the specific cation of the triflate salt and the nature of the desired compound.

Q4: What if my compound and the triflate salt have very similar solubility profiles?

A4: This is a challenging situation. If standard extraction and precipitation methods fail, the following options can be explored:

  • Chromatography: This is often the most effective method for separating compounds with similar solubilities. Reverse-phase HPLC can be particularly useful, as the retention mechanisms are different from normal-phase chromatography.[14][15]

  • Scavenging: As detailed in the troubleshooting guide, using a scavenger resin that selectively binds to the triflate salt can be a powerful tool.[11]

  • Chemical Modification: In some cases, it may be possible to temporarily modify the structure of your desired compound to alter its solubility, allowing for the removal of the triflate salt, and then reverse the modification. This is a more advanced technique and should be approached with caution.

Q5: My reaction uses a triflate-based ionic liquid. How do I remove it?

A5: The removal of ionic liquids can be complex due to their low volatility and variable solubility. Purification of products from reactions involving triflate-based ionic liquids often requires chromatographic methods or extraction with specialized solvents to reduce halogen impurities that may be present from their synthesis.[16]

Data and Visualization

Table 1: Solubility of Common Triflate Salts
Triflate SaltWaterAcetonitrileDiethyl EtherDichloromethaneToluene
Sodium Triflate (NaOTf)Soluble[3]SolubleInsoluble[3][4]Sparingly SolubleInsoluble[4]
Silver Triflate (AgOTf)Soluble[12]SolubleSolubleSolubleSoluble[12]
Lithium Triflate (LiOTf)SolubleSolubleSparingly SolubleSparingly SolubleInsoluble
Copper(II) Triflate (Cu(OTf)₂)SolubleSolubleInsolubleSolubleInsoluble

Note: This table provides a general guide. Actual solubilities can vary with temperature and the presence of other solutes.

Diagram 1: Decision Tree for Triflate Salt Removal

Triflate_Removal_Workflow start Reaction Mixture Containing Triflate Salt is_product_stable Is the product stable to aqueous conditions? start->is_product_stable aqueous_workup Perform Aqueous Workup (Water/Brine Wash) is_product_stable->aqueous_workup  Yes non_aqueous_methods Use Non-Aqueous Methods is_product_stable->non_aqueous_methods No is_salt_removed Is the salt effectively removed? aqueous_workup->is_salt_removed precipitation Try Precipitation/ Trituration is_salt_removed->precipitation No end_success Pure Product is_salt_removed->end_success  Yes precipitation->non_aqueous_methods If Unsuccessful precipitation->end_success If Successful scavenging Scavenger Resins non_aqueous_methods->scavenging chromatography Chromatography (Neutralized Silica/Alumina) non_aqueous_methods->chromatography scavenging->end_success chromatography->end_success end_failure Further Optimization Required

Caption: A decision-making workflow for selecting an appropriate method for triflate salt removal.

Diagram 2: Mechanism of Aqueous Extraction

Caption: Illustration of the partitioning of product and triflate salt during aqueous extraction.

References

Validation & Comparative

A Comparative Guide to Electrophilic Partners in Suzuki Coupling: 4-Phenylphenyl Triflate vs. 4-Iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for forging carbon-carbon bonds. The strategic selection of the electrophilic partner is paramount to achieving high yields, rapid reaction kinetics, and broad functional group tolerance. This guide provides an in-depth, objective comparison of two common electrophiles used to synthesize terphenyl scaffolds: the classic aryl halide, 4-iodobiphenyl, and the potent pseudohalide, 4-phenylphenyl triflate.

Executive Summary

Both 4-iodobiphenyl and this compound are effective substrates in palladium-catalyzed Suzuki couplings. The choice between them hinges on a trade-off between reactivity, cost, and the specific demands of the molecular architecture.

  • 4-Iodobiphenyl represents the traditional, cost-effective, and robust choice. Its C-I bond is readily cleaved, making it highly reactive and often amenable to a wide range of "workhorse" palladium catalysts with simple phosphine ligands or even ligandless conditions in some cases.

  • This compound , derived from the readily available 4-phenylphenol, offers a distinct reactivity profile.[1][2] While the C-OTf bond is strong, the triflate is an excellent leaving group, making it highly reactive, often comparable to aryl bromides.[3] This reactivity, however, typically necessitates the use of more specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the crucial oxidative addition step. Triflates are particularly valuable when the corresponding iodide is unstable, difficult to synthesize, or when sequential cross-coupling is desired.

The general order of reactivity for electrophilic partners in Suzuki coupling is: R-I > R-OTf ≈ R-Br >> R-Cl .

Head-to-Head Performance Comparison

The optimal conditions for Suzuki coupling are highly dependent on the specific substrates and desired outcomes. The following table summarizes typical experimental observations when comparing aryl iodides and aryl triflates in similar systems.

Parameter4-Iodobiphenyl (Aryl Iodide)This compound (Aryl Triflate)Senior Scientist's Insights
Typical Yield 80-99%85-98%Both substrates can achieve excellent yields. The triflate's performance is highly contingent on the correct catalyst/ligand pairing to outcompete potential hydrolysis.[4]
Reaction Kinetics Generally faster due to weaker C-I bond.Can be very fast, but the rate-limiting step (oxidative addition) is highly sensitive to the ligand.The C-I bond is weaker and more easily broken. However, with an optimized catalyst system, triflate couplings can be exceptionally rapid.
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂, Pd/C, Pd₂(dba)₃ with simple phosphines (e.g., PPh₃).[1][3]Requires more specialized systems: Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., P(t-Bu)₃, PCy₃, Buchwald ligands).[3]The electron-rich ligand is crucial for facilitating the oxidative addition of the electron-deficient C-OTf bond into the Pd(0) center.
Reaction Temp. Room Temp. to 100 °CRoom Temp. to 80 °CThe high reactivity of both substrates often allows for mild reaction conditions. Some studies have noted inefficient coupling for aryl iodides at lower temperatures (~50°C) with Pd(PPh₃)₄, a phenomenon not typically seen with triflates.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, KF, Cs₂CO₃A stronger base like K₃PO₄ is often favored for triflates to ensure efficient transmetalation without promoting triflate hydrolysis.
Substrate Stability Generally very stable and robust.Can be sensitive to hydrolysis, especially under strongly basic conditions or in the presence of protic solvents.[4]Careful handling and anhydrous conditions are more critical when working with triflates to prevent the formation of the corresponding phenol as a byproduct.
Cost & Availability 4-Iodobiphenyl is readily available from commercial suppliers.This compound is also commercially available[6][7] or can be easily synthesized in one step from the inexpensive 4-phenylphenol.The two-step synthesis from biphenyl (iodination) vs. the one-step synthesis from 4-phenylphenol (triflation) presents different economic calculations depending on starting material costs and in-house capabilities.

The Mechanism Corner: Oxidative Addition

The critical difference in the reactivity of aryl iodides and aryl triflates lies in the rate-determining oxidative addition step. In this step, the active Pd(0) catalyst inserts into the carbon-leaving group bond.

The C-I bond is weaker and less polarized than the C-OTf bond. Consequently, oxidative addition to 4-iodobiphenyl is generally facile. In contrast, the C-OTf bond is stronger, but the triflate is a superior leaving group. The successful oxidative addition to an aryl triflate requires a more electron-rich palladium center to facilitate the cleavage of this bond. This is achieved by using sterically hindered, electron-donating phosphine ligands.

G cluster_iodide 4-Iodobiphenyl Pathway cluster_triflate This compound Pathway I_Start 4-Iodobiphenyl + Pd(0)L₂ I_TS [Oxidative Addition Transition State] I_Start->I_TS Lower Energy Barrier (Weaker C-I Bond) I_Product Ar-Pd(II)(I)L₂ (Product) I_TS->I_Product T_Start This compound + Pd(0)L'₂ (L' = bulky, e⁻-rich ligand) T_TS [Oxidative Addition Transition State] T_Start->T_TS Higher Energy Barrier (Requires electron-rich Pd(0)) T_Product [Ar-Pd(II)L'₂]⁺OTf⁻ (Product) T_TS->T_Product

Caption: Oxidative addition pathways for 4-iodobiphenyl vs. This compound.

Experimental Protocols: From Theory to Practice

The following protocols provide robust starting points for the Suzuki coupling of each substrate with phenylboronic acid. Optimization may be required based on reagent purity and specific laboratory conditions.

G cluster_workflow General Suzuki Coupling Workflow A 1. Assemble Reagents (Flask under Inert Gas) B 2. Add Solvent & Base A->B C 3. Degas Mixture (e.g., Ar sparging) B->C D 4. Add Pd Catalyst/ Ligand C->D E 5. Heat to Reaction Temp D->E F 6. Monitor by TLC/LCMS E->F G 7. Aqueous Workup F->G H 8. Purify by Column Chromatography G->H

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki Coupling of 4-Iodobiphenyl

This protocol utilizes a common and effective palladium catalyst system.

Reagents:

  • 4-Iodobiphenyl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobiphenyl, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent mixture via syringe.

  • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the 4-iodobiphenyl (typically 2-6 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired terphenyl product.

Protocol 2: Suzuki Coupling of this compound

This protocol employs a catalyst system optimized for the activation of aryl triflates.[3]

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), powdered (2.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (4 mol%)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and finely powdered potassium phosphate.

  • Add the Pd(OAc)₂ and PCy₃ catalysts under a counterflow of inert gas.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the triflate (typically 1-4 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: dilute the residue with ethyl acetate, wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Senior Application Scientist's Insights & Recommendations

When to Choose 4-Iodobiphenyl:

  • Cost-Sensitivity: For large-scale synthesis where raw material cost is a primary driver, 4-iodobiphenyl is often the more economical choice.

  • Robustness and Simplicity: If you require a straightforward, reliable reaction that is tolerant of various conditions and works well with standard palladium catalysts, the iodide is an excellent starting point.

  • Avoiding Hydrolysis: In reactions that are sensitive to water or require prolonged heating under basic conditions, the stability of the C-I bond is a distinct advantage over the C-OTf bond.

When to Choose this compound:

  • Precursor Availability: The most significant advantage of the triflate route is the ability to start from 4-phenylphenol. Phenols are a vast and often inexpensive class of starting materials. If 4-phenylphenol is readily available and 4-iodobiphenyl is not, the triflate pathway is highly attractive.

  • High Reactivity & Mild Conditions: When coupled with the appropriate bulky, electron-rich phosphine ligand, aryl triflates can be extremely reactive, often allowing for lower reaction temperatures and shorter reaction times.[3]

  • Orthogonal Reactivity: In complex molecules containing multiple potential coupling sites (e.g., an aryl iodide and an aryl triflate), their differential reactivity can be exploited for sequential, site-selective cross-couplings. Generally, the C-I bond will react preferentially over the C-OTf bond, allowing for iterative functionalization.[8]

Ultimately, the optimal choice is not universal but is dictated by the specific goals of the synthesis. For routine biaryl preparations, 4-iodobiphenyl is a reliable workhorse. For syntheses where precursor availability, speed, or the potential for sequential coupling are paramount, this compound is an exceptionally powerful alternative.

References

A Comparative Guide to Aryl Sulfonates: Navigating the Reactivity Landscape of Triflates, Tosylates, and Nonaflates in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. For drug development professionals and researchers engaged in the synthesis of complex molecules, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl halides have long been the workhorses in this domain, aryl sulfonates, derived from readily available phenols, have emerged as powerful and versatile alternatives. This guide provides an in-depth, data-driven comparison of three key classes of aryl sulfonates: triflates (OTf), tosylates (OTs), and nonaflates (ONf), offering field-proven insights to inform your experimental design and catalyst selection.

The Foundation: Leaving Group Ability and its Impact on Reactivity

The efficacy of an aryl sulfonate in a cross-coupling reaction is intrinsically linked to its ability to function as a good leaving group. This property is primarily governed by the stability of the departing sulfonate anion. A more stable anion, resulting from effective delocalization of the negative charge, corresponds to a better leaving group and, consequently, a more reactive electrophile. The generally accepted order of leaving group ability among these sulfonates is a direct reflection of the electron-withdrawing nature of their respective substituents.

The trifluoromethyl group in a triflate and the perfluorobutyl group in a nonaflate are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. This inductive effect significantly stabilizes the resulting sulfonate anions. In contrast, the tolyl group in a tosylate is less electron-withdrawing. This fundamental difference in electronic properties dictates the reactivity hierarchy.

To quantify this, we can examine the acidity of the corresponding sulfonic acids. A lower pKa value of the conjugate acid signifies a more stable anion and thus a better leaving group.[1]

Leaving GroupAbbreviationConjugate AcidApproximate pKa of Conjugate Acid
Triflate -OTfTriflic Acid (CF₃SO₃H)~ -14[2][3]
Nonaflate -ONfNonafluorobutanesulfonic acid (C₄F₉SO₃H)Not widely reported, but expected to be in a similar range to triflic acid
Tosylate -OTsp-Toluenesulfonic Acid (CH₃C₆H₄SO₃H)~ -2.8

This vast difference in acidity underscores the superior leaving group ability of triflates and nonaflates compared to tosylates.

dot graph "Reactivity_Hierarchy" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reactivity [label="Decreasing Reactivity in Oxidative Addition", shape=plaintext, fontcolor="#EA4335"];

Nonaflate [fillcolor="#34A853", fontcolor="#FFFFFF"]; Triflate [fillcolor="#FBBC05", fontcolor="#202124"]; Tosylate [fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nonaflate -> Triflate [label="Often Comparable or Superior"]; Triflate -> Tosylate [label="Significantly More Reactive"]; }

Figure 1. Relative reactivity of aryl sulfonates in palladium-catalyzed cross-coupling.

Head-to-Head Comparison: Triflates vs. Nonaflates vs. Tosylates in Action

The theoretical hierarchy of leaving group ability translates directly into observable differences in reactivity in common cross-coupling reactions. The oxidative addition of the aryl sulfonate to the palladium(0) catalyst is often the rate-determining step, and the ease of this step is highly dependent on the nature of the sulfonate.[4][5][6]

Aryl Triflates (ArOTf)

Aryl triflates have long been the go-to pseudohalides for cross-coupling reactions when aryl halides are unreactive or unavailable.[7] Their high reactivity allows for coupling under relatively mild conditions. However, this reactivity can be a double-edged sword. Triflates are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures, which can lead to the formation of the parent phenol as a significant byproduct, complicating purification.[8]

Aryl Tosylates (ArOTs)

As more economical and stable alternatives, aryl tosylates have gained traction.[9] However, their lower reactivity compared to triflates often necessitates more forcing reaction conditions, such as higher temperatures and more reactive catalysts.[10] The development of highly active, sterically hindered phosphine ligands has been crucial in expanding the utility of aryl tosylates in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Aryl Nonaflates (ArONf)

Aryl nonaflates have emerged as a superior alternative to triflates in many applications. They are generally more hydrolytically and thermally stable.[11] This enhanced stability minimizes the formation of phenol byproducts, leading to cleaner reactions and often higher isolated yields.[12] Competitive reactivity experiments have shown that aryl nonaflates can outperform other sulfonate derivatives.

Experimental Data: A Quantitative Look at Performance

The following table summarizes representative data from the literature, showcasing the comparative performance of these aryl sulfonates in Suzuki-Miyaura and Buchwald-Hartwig reactions.

ReactionAryl SulfonateCoupling PartnerCatalyst/LigandConditionsYield (%)Reference
Suzuki-Miyaura 4-Tolyl TosylatePhenylboronic acidPd(OAc)₂ / SPhosToluene, 100°C, 12h95[13]
Suzuki-Miyaura 4-Methoxyphenyl Triflate4-Acetylphenylboronic acidPd₂(dba)₃ / XPhosDioxane, 80°C, 16h92[14]
Suzuki-Miyaura 4-Methyl-7-coumarinyl NonaflatePhenylacetylenePdCl₂(PPh₃)₂ / CuIDMA, MW, 120°C, 30 min92[12]
Suzuki-Miyaura 4-Methyl-7-coumarinyl TriflatePhenylacetylenePdCl₂(PPh₃)₂ / CuIDMA, MW, 120°C, 30 minTraces[12]
Buchwald-Hartwig 4-tert-Butylphenyl TosylateMorpholinePd(OAc)₂ / DtBPFToluene, 100°C, 20h95[15]
Buchwald-Hartwig Phenyl NonaflateAnilinePd₂(dba)₃ / XantphosDioxane, 100°C, 18h98[16]
Buchwald-Hartwig Phenyl TriflateAnilinePd₂(dba)₃ / BINAPToluene, 100°C, 2h95[15]

This table is a compilation of representative data and reaction conditions may vary based on specific substrates.

The data clearly illustrates that while all three are effective, nonaflates can provide superior yields, particularly in challenging cases where triflate instability is a concern.[12]

Experimental Protocols: A Practical Guide

To provide a tangible framework for researchers, we present a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction, adaptable for each class of aryl sulfonate.

Synthesis of Aryl Sulfonates from Phenols

The starting aryl sulfonates are typically prepared from the corresponding phenols.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Phenol [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonylating_Reagent [label="Sulfonyl Anhydride or Chloride\n(e.g., Tf₂O, NsCl, TsCl)", shape=parallelogram]; Base [label="Base\n(e.g., Pyridine, Et₃N)", shape=parallelogram]; Solvent [label="Solvent\n(e.g., DCM, Toluene)", shape=parallelogram]; Aryl_Sulfonate [fillcolor="#FBBC05", fontcolor="#202124"];

Phenol -> Reaction_Vessel; Sulfonylating_Reagent -> Reaction_Vessel; Base -> Reaction_Vessel; Solvent -> Reaction_Vessel; Reaction_Vessel [label="Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction_Vessel -> Workup; Workup -> Purification; Purification -> Aryl_Sulfonate; }

Figure 2. General workflow for the synthesis of aryl sulfonates.

General Procedure for the Synthesis of Aryl Triflates: [17]

  • To a solution of the phenol (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a suitable base (e.g., pyridine or triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: Similar procedures can be followed for the synthesis of aryl tosylates (using tosyl chloride) and nonaflates (using nonafluorobutanesulfonyl fluoride).

Suzuki-Miyaura Cross-Coupling Protocol

This generalized protocol is based on established methodologies and should be optimized for specific substrates.[13]

dot graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Aryl_Sulfonate [fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="Arylboronic Acid\n(1.2-1.5 eq)", shape=parallelogram]; Catalyst [label="Pd Catalyst\n(e.g., Pd(OAc)₂, Pd₂(dba)₃)", shape=parallelogram]; Ligand [label="Phosphine Ligand\n(e.g., SPhos, XPhos)", shape=parallelogram]; Base [label="Base\n(e.g., K₃PO₄, K₂CO₃)", shape=parallelogram]; Solvent [label="Anhydrous Solvent\n(e.g., Toluene, Dioxane)", shape=parallelogram]; Biaryl_Product [fillcolor="#34A853", fontcolor="#FFFFFF"];

Aryl_Sulfonate -> Reaction_Vessel; Boronic_Acid -> Reaction_Vessel; Catalyst -> Reaction_Vessel; Ligand -> Reaction_Vessel; Base -> Reaction_Vessel; Solvent -> Reaction_Vessel; Reaction_Vessel [label="Reaction\n(Inert Atmosphere, Heat)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction_Vessel -> Workup; Workup -> Purification; Purification -> Biaryl_Product; }

Figure 3. Experimental workflow for Suzuki-Miyaura coupling of aryl sulfonates.

Procedure:

  • To a dry Schlenk flask, add the aryl sulfonate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., SPhos, 2-10 mol%), and base (e.g., K₃PO₄, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Expert Recommendations

The choice between aryl triflates, tosylates, and nonaflates is a critical decision in the design of a synthetic route. This guide has provided a comprehensive comparison to aid in this selection process.

  • Aryl Tosylates are the most economical option and are suitable for many applications, particularly when coupled with modern, highly active catalyst systems. They are a good first choice for routine couplings where reactivity is not a major concern.

  • Aryl Triflates offer high reactivity and are invaluable for challenging substrates or when milder reaction conditions are required. However, their propensity for hydrolysis necessitates careful handling and reaction optimization to minimize byproduct formation.

  • Aryl Nonaflates represent the premium choice, often providing the best of both worlds: reactivity comparable to or exceeding that of triflates, coupled with superior stability. For late-stage syntheses, complex molecules, or reactions that are sensitive to byproduct formation, the investment in aryl nonaflates can pay significant dividends in terms of yield and purity.

Ultimately, the optimal choice will depend on the specific substrates, the desired reaction conditions, and the economic constraints of the project. By understanding the fundamental principles of leaving group ability and the practical nuances of each of these powerful reagents, researchers can navigate the reactivity landscape with confidence and achieve their synthetic goals with greater efficiency.

References

Beyond Triflates: A Comparative Guide to Alternative Electrophiles for Robust Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, chemists in pharmaceutical and materials science have relied on aryl triflates as dependable electrophilic partners in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl scaffolds. Their high reactivity, stemming from the excellent leaving group ability of the triflate anion, has made them a go-to choice. However, the landscape of cross-coupling chemistry is ever-evolving, driven by the need for more cost-effective, stable, and versatile reagents. This guide provides an in-depth comparison of viable alternatives to 4-phenylphenyl triflate and other aryl triflates, offering researchers, scientists, and drug development professionals the insights and data needed to make informed decisions for their synthetic strategies.

We will move beyond a simple listing of alternatives, delving into the mechanistic nuances, practical advantages, and limitations of each class of reagent. This guide is built on the pillars of scientific integrity, providing not just protocols, but the rationale behind them, empowering you to troubleshoot and adapt these methods for your specific targets.

The Shifting Paradigm: Why Look Beyond Triflates?

While effective, aryl triflates are not without their drawbacks. They can be susceptible to hydrolysis, and their cost can be a significant factor in large-scale syntheses.[1] This has spurred the development of alternative electrophiles that offer a better balance of reactivity, stability, and cost-effectiveness. The ideal alternative should be readily accessible from inexpensive starting materials, exhibit good stability for storage and handling, and participate efficiently in a variety of cross-coupling reactions.

This guide will focus on the most promising classes of alternatives: aryl tosylates, mesylates, nonaflates, and the increasingly popular aryl chlorides, detailing their applications in the workhorse of biaryl synthesis, the Suzuki-Miyaura reaction, as well as other important cross-coupling methodologies.

The Contenders: A Head-to-Head Comparison

Aryl Tosylates and Mesylates: The Economical Workhorses

Aryl tosylates and mesylates are attractive alternatives to triflates primarily due to their lower cost and greater stability.[2] Derived from toluenesulfonyl chloride and methanesulfonyl chloride, respectively, these reagents are more resistant to hydrolysis and can be easier to handle. However, this increased stability comes at the cost of lower reactivity, which historically limited their application.

The breakthrough for these less reactive electrophiles came with the development of advanced catalyst systems. The use of bulky, electron-rich phosphine ligands, such as XPhos, and N-heterocyclic carbenes (NHCs) has been instrumental in activating the C-O bond of aryl tosylates and mesylates for oxidative addition to the palladium center.[2][3]

Experimental Insights:

A versatile catalyst system for the Suzuki-Miyaura coupling of aryl tosylates and mesylates has been developed, demonstrating excellent functional group tolerance.[3] This system allows for the coupling of heteroarylboronic acids with both aryl tosylates and mesylates in high yields.[3]

Comparative Performance Data: Aryl Sulfonates in Suzuki-Miyaura Coupling

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂/SPhosK₃PO₄Toluene10012~95%[4]
4-Phenylphenyl TosylatePd(OAc)₂/XPhosK₃PO₄t-AmOH1101885-95%[3]
4-Phenylphenyl MesylatePd(OAc)₂/L2*K₃PO₄t-AmOH11018~98%[3]

*L2 refers to a specific biarylphosphine ligand described in the reference.

dot

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTs)L2 Ar-Pd(II)(OTs)L2 Pd(0)L2->Ar-Pd(II)(OTs)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OTs)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'L2->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'L2 ArOTs ArOTs (Aryl Tosylate) ArOTs->Ar-Pd(II)(OTs)L2 Base Base Base->Ar-Pd(II)-Ar'L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of aryl tosylates.

Aryl Nonaflates: Enhanced Stability with Triflate-like Reactivity

Aryl nonaflates (ONf) have emerged as a superior alternative to triflates, offering a compelling combination of high reactivity and enhanced stability.[1][5] The nonafluorobutanesulfonyl group is an even better leaving group than triflate, yet aryl nonaflates are generally more stable, leading to cleaner reactions and often higher yields, especially in complex syntheses or with sensitive substrates.[1] While more expensive than tosylates and mesylates, their reliability can justify the cost in demanding applications.

Experimental Insights:

Studies have shown that aryl nonaflates can be more effective than aryl triflates in various palladium-catalyzed reactions.[6] Their increased stability reduces the likelihood of hydrolysis, a common side reaction with triflates, which can be particularly problematic in reactions requiring prolonged heating or aqueous conditions.[7]

Aryl Chlorides: The Ubiquitous and Economical Precursors

The use of aryl chlorides as electrophiles in cross-coupling reactions represents a significant advancement in the field, driven by their low cost and wide commercial availability.[8][9] The inertness of the C-Cl bond long posed a major challenge, but the development of highly active palladium catalysts with bulky, electron-rich ligands has made their use routine.[8][10]

Causality Behind Experimental Choices:

The activation of aryl chlorides hinges on the use of catalyst systems that promote the difficult oxidative addition step. Ligands like SPhos, XPhos, and bulky N-heterocyclic carbenes (NHCs) play a crucial role by:

  • Steric Hindrance: Promoting the formation of a highly reactive, monoligated 12-electron palladium(0) species.[8]

  • Electron-Donating Ability: Increasing the electron density on the palladium center, which facilitates its insertion into the electron-deficient C-Cl bond.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Reagents: Add K₃PO₄ (2.0 mmol) and anhydrous toluene (5 mL).

  • Reaction: Stir the mixture at 100 °C for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

dot

Workflow_Aryl_Chloride_Coupling cluster_Prep Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Setup Combine Aryl Chloride, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Tube Heating Heat under Inert Atmosphere Setup->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Biaryl Product

References

Introduction: The Versatility of 4-Phenylphenyl Triflate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Products from 4-Phenylphenyl Triflate Reactions

Prepared by: Gemini, Senior Application Scientist

4-Phenylphenyl trifluoromethanesulfonate (triflate) has emerged as a highly effective and versatile electrophile in modern organic synthesis. Derived from the readily available and commercially significant 4-hydroxybiphenyl, it serves as a powerful alternative to traditional aryl halides. The exceptional leaving group ability of the trifluoromethanesulfonate moiety, stabilized by both inductive and resonance effects, renders the C-O bond susceptible to oxidative addition by low-valent transition metal catalysts, primarily palladium.[1] This reactivity unlocks a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are foundational for the synthesis of complex molecules in the pharmaceutical, materials science, and agrochemical industries.[2]

This guide provides a comparative analysis of the primary products generated from this compound through key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to guide researchers in leveraging this potent synthetic tool.

Suzuki-Miyaura Coupling: Synthesis of Substituted Quaterphenyls

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of unsymmetrical biaryls (and in this case, quaterphenyls) from an aryl electrophile and an organoboron reagent.[3][4] this compound is an excellent substrate for this transformation, often exhibiting faster reaction kinetics and milder required conditions compared to the analogous aryl chlorides or even bromides.[5][6] The reaction's utility lies in its broad functional group tolerance and the general stability and low toxicity of the boronic acid coupling partners.[4]

The catalytic cycle, illustrated below, proceeds via the oxidative addition of the aryl triflate to a Pd(0) complex, followed by transmetalation with an activated boronic acid species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

G pd0 Pd(0)L₂ pdtf Ar-Pd(II)(OTf)L₂ pd0->pdtf Oxidative Addition pdr Ar-Pd(II)(R)L₂ pdtf->pdr Transmetalation pdr->pd0 Reductive Elimination product 4-Ph-Ph-R pdr->product boronate R-B(OR)₃⁻ boronate->pdtf base Base (e.g., K₃PO₄) base->boronate Activation arot arot f 4-Ph-Ph-OTf arotf arotf arotf->pdtf

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate.

Comparative Performance Data

The choice of electrophile significantly impacts reaction efficiency. Aryl triflates are generally more reactive than aryl halides, often leading to higher yields under milder conditions.

ParameterMethod A: Aryl TriflateMethod B: Aryl HalideNotes
Precursor This compound4-Phenylphenyl BromideTriflates are readily synthesized from phenols.[5]
Typical Yield 85-95%75-90%Triflate route can achieve higher yields under optimized conditions.[5]
Reaction Time 1-6 hours4-24 hoursAryl triflates often exhibit faster reaction kinetics.[5]
Reaction Temp. Room Temp. to 80 °C80-110 °CMilder conditions are often sufficient for the more reactive triflate.[5]
Catalyst System Pd(OAc)₂ / PCy₃Pd(PPh₃)₄ or Pd(OAc)₂/SPhosDifferent phosphine ligands may be optimal for each substrate.[4][7]
Base K₃PO₄ or Cs₂CO₃K₂CO₃ or K₃PO₄The choice of base is critical for activating the boronic acid.[7]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(4-methoxyphenyl)-1,1'-biphenyl.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[7]

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%) in anhydrous dioxane (3 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by additional anhydrous dioxane (5 mL) to achieve a final concentration of ~0.1-0.2 M.[5]

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure quaterphenyl product.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals.[8][9] The reaction couples an amine with an aryl electrophile. Aryl triflates are highly effective substrates, providing a direct route to arylamines from phenols.[10][11] The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl triflate coupling partners.

A key consideration in the amination of aryl triflates is the potential for a side reaction involving O-S bond cleavage of the triflate, which can lead to the formation of the corresponding phenol (4-hydroxybiphenyl).[12] This can sometimes be mitigated by the slow addition of the aryl triflate to the reaction mixture.[10]

G pd0 Pd(0)L₂ pdtf Ar-Pd(II)(OTf)L₂ pd0->pdtf Oxidative Addition pdamido [Ar-Pd(II)(NRR')L₂]⁺ pdtf->pdamido Amine Coordination & Deprotonation pdamido->pd0 Reductive Elimination product 4-Ph-Ph-NRR' pdamido->product amine HNRR' amine->pdtf base Base (e.g., NaOtBu) base->pdtf arotf 4-Ph-Ph-OTf arotf->pdtf

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl triflate.

Performance Data: Ligand and Solvent Effects

For the amination of this compound, the catalyst system is crucial for achieving high yields and minimizing side products.

AmineCatalyst/LigandBaseSolventYieldReference
4-tert-ButylanilinePd(dba)₂ / DPPFNaOtBuTolueneHigh[12]
Alkyl AminesPd(dba)₂ / DPPFNaOtBuTolueneModerate-High[12]
Primary AminesPd₂(dba)₃ / BrettPhosLiHMDSTolueneGeneral Method[13]
Secondary AminesPd₂(dba)₃ / XPhosNaOtBuTolueneGeneral Method[9]

Note: Yields are qualitative based on literature descriptions. DPPF = 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an amine with this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the appropriate phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).[9]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent and Degassing: Add anhydrous toluene (5 mL). Seal the tube, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired N-arylated product.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne.[14][15] It typically employs a dual catalytic system of palladium and copper(I).[16] this compound is a competent coupling partner, providing access to functionalized diphenylacetylene derivatives, which are valuable in materials science and as synthetic intermediates.[17][18]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdtf Ar-Pd(II)(OTf)L₂ pd0->pdtf Oxidative Addition pdalkyne Ar-Pd(II)(C≡CR)L₂ pdtf->pdalkyne Transmetalation pdalkyne->pd0 Reductive Elimination product 4-Ph-Ph-C≡CR pdalkyne->product arotf 4-Ph-Ph-OTf arotf->pdtf cu_acetylide Cu-C≡CR cu_acetylide->pdtf alkyne H-C≡CR alkyne->cu_acetylide cu_salt Cu(I) Salt cu_salt->cu_acetylide base Base base->alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 4-(phenylethynyl)-1,1'-biphenyl.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]

  • Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 6-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor completion by TLC.

  • Workup: Once complete, dilute the mixture with diethyl ether (20 mL) and filter through Celite to remove solids. Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 10 mL) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel to yield the product.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling utilizes organostannane reagents to form C-C bonds with electrophiles like aryl triflates.[19][20] While highly versatile and tolerant of many functional groups, the primary drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts.[21][22] Nevertheless, it remains a powerful tool for complex syntheses where other methods may fail. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[22]

G start Setup reagents Combine Ar-OTf, Organostannane, Pd Catalyst, Ligand, and LiCl in degassed solvent (e.g., DMF) start->reagents reaction Heat Reaction (e.g., 40-80 °C) reagents->reaction Under Inert Atmosphere monitoring Monitor by TLC/GC-MS reaction->monitoring workup Quench (e.g., aq. KF or NH₃·H₂O) & Extract with Organic Solvent monitoring->workup Upon Completion purification Purify by Flash Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

This protocol describes a general procedure for the coupling of an organostannane with this compound.

  • Reaction Setup: To a flame-dried flask, add this compound (1.0 mmol, 1.0 equiv.), lithium chloride (LiCl, 3.0 mmol, 3.0 equiv.), and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[21]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and then add the organotin reagent (e.g., vinyltributyltin, 1.1 mmol, 1.1 equiv.).

  • Heating and Monitoring: Heat the solution to 80 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of KF to precipitate tin salts. Filter the mixture through Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to isolate the coupled product.

Product Characterization

The products of these reactions are typically characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons and carbons of the biphenyl core and the newly introduced substituent.[23]

  • Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[24]

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations in the product.[23]

Conclusion

This compound is a superb electrophilic partner for a range of palladium-catalyzed cross-coupling reactions. Its high reactivity, often superior to that of corresponding aryl halides, allows for the efficient synthesis of diverse molecular scaffolds under relatively mild conditions. By selecting the appropriate coupling partner and optimizing the catalytic system—with particular attention to the choice of ligand and base—researchers can readily access valuable substituted biphenyls, N-arylated amines, and functionalized alkynes. The protocols and comparative data provided herein serve as a robust starting point for scientists and professionals in drug development and materials science to effectively utilize this powerful synthetic building block.

References

A Comparative Guide to the Kinetic Performance of 4-Phenylphenyl Triflate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Halides, The Rise of Aryl Triflates in Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, represent foundational pillars of modern organic synthesis, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds that are ubiquitous in pharmaceuticals and advanced materials.[1][2] While aryl halides have long been the workhorse electrophiles in these transformations, aryl triflates (ArOTf), readily synthesized from abundant phenol precursors, have emerged as highly reactive and versatile alternatives.[3][4]

This guide focuses on the kinetic profile of a specific, sterically demanding electrophile: 4-Phenylphenyl triflate (also known as 4-biphenyl triflate). Understanding the kinetics of its reactions is not merely an academic exercise; it provides critical insights into reaction mechanisms, allows for rational optimization of conditions, and informs the strategic selection of substrates in complex synthetic campaigns.[5][6] By comparing its performance against traditional aryl halides, we aim to provide researchers, scientists, and drug development professionals with a data-driven framework for employing this powerful building block.

Comparative Reactivity: Mechanistic Divergence of Triflates and Halides

The enhanced reactivity of aryl triflates compared to their corresponding bromides and chlorides is a cornerstone of their utility. The generally accepted order of reactivity for palladium-catalyzed cross-coupling is R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl.[1] This difference is rooted in the mechanism and kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition of the electrophile to the zerovalent palladium catalyst.[1][7]

While aryl halides are often envisioned to react via a three-centered concerted transition state, compelling computational and experimental evidence suggests that aryl triflates, including this compound, favor a more polar, SNAr-like nucleophilic displacement mechanism.[8] This pathway is facilitated by the excellent leaving group ability and high stability of the triflate anion (⁻OTf).[8]

However, this high reactivity comes with a trade-off. The triflate group is susceptible to hydrolysis, particularly under strongly basic conditions or at elevated temperatures, which can cleave the C–O bond to generate the corresponding phenol as a significant byproduct.[4][9] Indeed, in studies involving the Buchwald-Hartwig amination of this compound, the formation of 4-hydroxybiphenyl via O-S bond cleavage has been identified as a competing pathway, underscoring the need for carefully optimized conditions.[3]

Kinetic Analysis in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: A Race Against the Clock

The Suzuki-Miyaura reaction forms a C(sp²)–C(sp²) bond by coupling an organoboron species with an electrophile.[1] The catalytic cycle proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[10] For active electrophiles like this compound, the oxidative addition step is typically rapid, leading to significantly shorter reaction times compared to less reactive aryl bromides.[11]

The choice of ligand is paramount, as it modulates the electron density of the palladium center, directly influencing the rate of oxidative addition.[1] Electron-rich, bulky phosphine ligands are often employed to accelerate this step. Interestingly, under certain "ligand-free" conditions, palladium salts can exhibit a unique selectivity for C–OTf bond cleavage over C–Br or C–Cl bonds, suggesting that an alternative catalytic species, possibly an anionic palladium complex, is operative.[12]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

ParameterMethod A: this compoundMethod B: 4-Phenylphenyl BromideNotes
Typical Yield 88-96%75-92%The triflate route often proceeds more cleanly, leading to higher yields under optimized conditions.
Reaction Time 1-3 hours4-18 hoursFaster kinetics are a significant advantage of using the aryl triflate.[11]
Reaction Temp. 60-80 °C80-110 °CMilder conditions are often sufficient for the more reactive triflate.
Catalyst System Pd(OAc)₂ / SPhosPd(PPh₃)₄Ligand choice is critical and must be optimized for the specific electrophile.
Base K₃PO₄K₂CO₃The choice of base can influence both the rate and the extent of triflate hydrolysis.
Buchwald-Hartwig Amination: The Critical Role of Ligand and Protocol

The Buchwald-Hartwig amination follows a similar catalytic cycle to form a C–N bond.[2][13] However, the kinetic landscape for aryl triflates in this reaction is particularly sensitive to the choice of ligand. Studies have shown that simple monodentate phosphine ligands like P(o-tolyl)₃ are completely ineffective for the amination of aryl triflates.[3] This failure highlights that the oxidative addition of the Ar–OTf bond is not facile with all catalyst systems.

Success requires the use of more specialized, electron-rich chelating ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or BINAP, which are capable of forming a sufficiently reactive Pd(0) species to cleave the C–O bond.[2][3]

A crucial experimental insight, particularly relevant for this compound, is the impact of the substrate addition rate. To minimize the competing triflate cleavage that forms 4-hydroxybiphenyl, a slow addition of the aryl triflate to the reaction mixture is often necessary.[3] This technique maintains a low instantaneous concentration of the electrophile, favoring the productive C–N coupling pathway over the undesired hydrolysis. Furthermore, for aryl triflate aminations, toluene has been shown to be a superior solvent to THF, leading to higher yields.[3]

Designing a Robust Kinetic Study: A Practical Workflow

The primary objective of a kinetic study is to gather concentration versus time data to determine reaction rates, deduce reaction orders for each component, and ultimately, elucidate the rate-determining step of the catalytic cycle.

Methodology Selection

The choice of analytical technique is dictated by the physicochemical properties of the reactants and products.

  • Gas Chromatography (GC/GC-MS): Ideal for volatile and thermally stable compounds. The use of a non-reactive internal standard (e.g., dodecane, tetradecane) is essential for accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive molecules, particularly those with a UV chromophore.

  • In-situ Spectroscopy (ReactIR, Raman): Provides real-time monitoring of key species directly in the reaction vessel without the need for sampling, offering high-resolution temporal data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions directly in an NMR tube, provided the signals of reactants and products are well-resolved.

Diagram of a General Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdOTf Ar-Pd(II)(OTf)L₂ Pd0->ArPdOTf Oxidative Addition (Often Rate-Determining) ArPdR Ar-Pd(II)(R)L₂ ArPdOTf->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Product (Ar-R) ArPdR->Product ArOTf This compound (Ar-OTf) ArOTf->Pd0 Boronic Organoboron Reagent (R-B(OR)₂) Boronic->ArPdOTf Base Base Base->ArPdOTf

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Kinetic Analysis of a Suzuki Coupling via GC-MS

This protocol describes a method to determine the initial rate of reaction for the coupling of this compound with phenylboronic acid.

1. Materials and Reagents:

  • This compound (Electrophile)

  • Phenylboronic acid (Nucleophile)

  • Pd(OAc)₂ (Catalyst precursor)

  • SPhos (Ligand)

  • K₃PO₄ (Base, dried)

  • Toluene (Anhydrous solvent)

  • Tetradecane (Internal Standard, IS)

  • Anhydrous, degassed reaction vials with septa

  • Standard laboratory glassware and Schlenk line equipment

2. Preparation of Stock Solutions:

  • Internal Standard Solution: Prepare a stock solution of tetradecane in toluene (e.g., 0.05 M). This ensures consistent IS concentration in every sample.

  • Reactant Solutions: Prepare stock solutions of this compound and phenylboronic acid in toluene to facilitate accurate and repeatable dispensing.

3. Reaction Setup (in a glovebox or under inert atmosphere):

  • To an oven-dried 8 mL reaction vial equipped with a stir bar, add K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.01 equiv), and SPhos (0.02 equiv).

  • Add the desired volume of the phenylboronic acid stock solution (e.g., 1.2 equiv).

  • Add the required volume of anhydrous toluene.

  • Seal the vial with a septum cap and remove it from the glovebox.

4. Kinetic Run:

  • Place the vial in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 80 °C) and stirring speed (e.g., 700 RPM).

  • Allow the mixture to equilibrate for 10-15 minutes.

  • To initiate the reaction (t=0), rapidly inject the this compound stock solution (1.0 equiv) via syringe.

  • At specified time points (e.g., t = 0, 2, 5, 10, 20, 40, 60 min), withdraw an aliquot (~50 µL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot in a separate vial containing a small amount of diethyl ether and a small plug of silica gel to stop the reaction by adsorbing the catalyst. The vial should also contain a known amount of the internal standard if not included in the main reaction vessel.

5. Sample Analysis:

  • Vortex the quenched sample and inject a portion into a GC-MS.

  • Determine the concentration of the this compound relative to the internal standard by integrating the respective peaks and using a pre-established response factor.

6. Data Processing:

  • Plot the concentration of this compound versus time.

  • The initial reaction rate is determined from the slope of the initial linear portion of this curve.

  • To determine reaction orders, repeat the experiment while systematically varying the initial concentration of one component (e.g., triflate, boronic acid, or catalyst) while keeping all others constant.

Diagram of the Experimental Workflow

Kinetic_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrates, Internal Standard) setup_reaction Assemble Reaction Components (Catalyst, Ligand, Base, Solvent) in Inert Atmosphere prep_reagents->setup_reaction equilibrate Equilibrate to Temp (t < 0) setup_reaction->equilibrate initiate Initiate Reaction (t=0) (Inject Limiting Reagent) equilibrate->initiate sampling Aliquot Sampling at Defined Time Intervals initiate->sampling quench Quench Aliquot (e.g., Diethyl Ether/Silica) sampling->quench gcms GC-MS Analysis quench->gcms data_proc Data Processing (Concentration vs. Time Plot) gcms->data_proc rate_calc Calculate Initial Rate (Determine Slope) data_proc->rate_calc

Caption: A typical experimental workflow for a kinetic study using offline analysis.

Conclusion and Outlook

Kinetic studies reveal that this compound is a highly reactive electrophile in palladium-catalyzed cross-coupling reactions, often exhibiting significantly faster reaction rates than its aryl bromide counterpart. This reactivity is attributed to a distinct SNAr-like oxidative addition mechanism. While this offers a clear advantage in terms of reaction time and temperature, it necessitates careful control of reaction conditions to mitigate hydrolytic side reactions, particularly in Buchwald-Hartwig aminations where slow addition protocols can be critical. A thorough understanding of its kinetic behavior, achieved through systematic experimental studies, empowers chemists to harness the full synthetic potential of this compound, enabling the efficient construction of complex molecular architectures.

References

A Senior Application Scientist's Guide: The Cost-Benefit Analysis of 4-Phenylphenyl Triflate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In modern synthetic chemistry, the strategic selection of reagents is paramount to achieving desired outcomes efficiently and economically. While aryl halides have long been the workhorses of palladium-catalyzed cross-coupling, aryl triflates, such as 4-Phenylphenyl triflate ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate), have emerged as powerful, albeit premium, alternatives. This guide provides an in-depth cost-benefit analysis of this compound, offering a clear framework for deciding when its unique advantages justify its cost.

Section 1: The Economic Equation: Cost Analysis of Precursors and Reagents

A primary consideration for any laboratory, from academic research to industrial process development, is cost. This compound is not typically a starting material but an intermediate synthesized from 4-hydroxybiphenyl. Therefore, a true cost analysis must compare the total cost of the triflate pathway against purchasing or synthesizing the corresponding aryl halides.

The synthesis of this compound is a straightforward reaction between 4-hydroxybiphenyl and a triflating agent, most commonly triflic anhydride (Tf₂O), in the presence of a base.[1]

cluster_synthesis Synthesis of this compound 4_hydroxybiphenyl 4-Hydroxybiphenyl triflate_product This compound 4_hydroxybiphenyl->triflate_product Reacts with triflic_anhydride Triflic Anhydride (Tf₂O) triflic_anhydride->triflate_product base Base (e.g., Pyridine) base->triflate_product

Caption: Synthesis pathway for this compound.

The economic viability of this route hinges on the relative costs of the precursors. Below is a comparative cost analysis based on typical catalogue prices for research quantities.

Table 1: Comparative Cost Analysis of 4-Phenylphenyl Electrophiles and Precursors

CompoundCAS NumberMolecular Weight ( g/mol )Typical Price (USD/g)*Approx. Cost (USD/mol)
This compound 17763-78-9302.27$34.50 / 1g[2]$10,427
4-Phenylphenyl bromide92-66-0233.10$15.60 / 5g[3]$727
4-Phenylphenyl iodide1591-31-7280.11~$20-40 / 1g~$5,600 - $11,200
Precursor: 4-Hydroxybiphenyl 92-69-3170.21$12.40 / 100g[4]$21
Reagent: Triflic Anhydride 358-23-6282.13$24.70 / 5g[5]$1,393

*Prices are estimates based on listed catalogue prices for small quantities and can vary significantly with supplier and scale.

Expert Analysis: The primary takeaway is the remarkably low cost of the precursor, 4-hydroxybiphenyl, compared to the halogenated analogues.[4] The cost of synthesizing this compound is dominated by the price of triflic anhydride.[2][5][6][7] However, if 4-hydroxybiphenyl is a readily available intermediate in a longer synthetic sequence, preparing the triflate in situ or in a dedicated step can be more economical than sourcing the corresponding aryl bromide or, particularly, the expensive aryl iodide.

Section 2: Performance & Reactivity: Where Triflates Outshine Halides

The "benefit" of using this compound lies in its superior reactivity, which stems from the triflate (OTf) group being an exceptional leaving group. This property directly influences the kinetics of the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[8][9]

The general order of reactivity for electrophiles in Suzuki-Miyaura coupling is: R-I > R-OTf > R-Br >> R-Cl.[8] While iodides are often the most reactive, their high cost and lower stability can make triflates a more practical choice for achieving high reactivity.

Key Advantages:

  • Milder Reaction Conditions: The high reactivity of the C-OTf bond often allows reactions to proceed at lower temperatures and with shorter reaction times compared to aryl bromides. This is critical for substrates with sensitive functional groups that might not tolerate the harsher conditions required to activate a C-Br bond.

  • Catalyst Efficiency: In some cases, the facile oxidative addition can lead to higher catalyst turnover numbers, potentially allowing for lower catalyst loadings.

  • Chemoselectivity: Triflates offer unique opportunities for sequential cross-coupling. In molecules containing both a bromide and a triflate, reaction conditions can often be tuned to selectively couple at one site over the other.[10][11] For instance, "ligand-free" palladium conditions can favor triflate coupling, whereas phosphine-ligated systems often favor bromide coupling.[11]

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst/LigandConditionsYield (%)Reference
4-Chlorophenyl triflate4-Methoxyphenylboronic acidPdCl₂, KF (no ligand)Acetonitrile, RT, 4h91[11]
4-Bromophenyl triflatePhenylboronic acidPd(OAc)₂, SPhosToluene, 100°C98General Protocol[12]
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C~95General Protocol[12]

Expert Analysis: The data highlights the utility of triflates in enabling reactions under remarkably mild conditions, such as room temperature without specialized ligands.[11] This is a significant advantage over bromides, which typically require heating and phosphine ligands for efficient coupling. This mildness can be the deciding factor in complex molecule synthesis where functional group compatibility is paramount.

Section 3: Drawbacks and Practical Considerations

The principal disadvantage of aryl triflates is their susceptibility to hydrolysis, which cleaves the C-O bond to regenerate the starting phenol (4-hydroxybiphenyl in this case).[13]

  • Stability: Triflates are less stable than aryl halides, particularly in the presence of water and certain bases. This can lead to the formation of phenolic byproducts, complicating purification and reducing yield.

  • Reaction Optimization: Care must be taken to use anhydrous solvents and oven-dried glassware. In some cases, such as the Buchwald-Hartwig amination, slow addition of the triflate may be necessary to minimize decomposition.[13][14]

Section 4: Comparative Experimental Protocols

To illustrate the practical differences, below are representative protocols for a Suzuki-Miyaura coupling reaction.

cluster_workflow General Suzuki Coupling Workflow setup Assemble Oven-Dried Glassware Under Inert Gas reagents Add Electrophile, Boronic Acid, Base, and Solvent setup->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat to Desired Temperature with Stirring catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Chromatography) workup->purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound

  • Objective: To couple this compound with phenylboronic acid.

  • Methodology:

    • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

    • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

    • Add 5 mL of anhydrous toluene.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with 4-Phenylphenyl bromide (Alternative)

  • Objective: To couple 4-Phenylphenyl bromide with phenylboronic acid.

  • Methodology:

    • To a round-bottom flask, add 4-Phenylphenyl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

    • Add a solvent mixture of toluene (4 mL) and water (1 mL).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80-90 °C and stir until completion.

    • Cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The triflate protocol often uses a stronger, non-aqueous base like K₃PO₄ and a more electron-rich, bulky phosphine ligand (like SPhos) to facilitate the catalytic cycle at a higher temperature in an anhydrous solvent to prevent hydrolysis. The bromide protocol can utilize milder, aqueous base conditions (K₂CO₃ in toluene/water) and the classical Pd(PPh₃)₄ catalyst, which is often sufficient for the more sluggish C-Br bond activation.

Section 5: Decision Framework: When to Use this compound

The choice between this compound and its halide counterparts is a strategic one based on a balance of cost, reactivity, and synthetic route.

start Start: Choose Electrophile for Biphenyl Moiety q1 Is 4-Hydroxybiphenyl a readily available/cheaper precursor in your synthetic route? start->q1 q2 Does the synthesis involve sensitive functional groups or require mild conditions? q1->q2 No use_triflate Decision: Use this compound q1->use_triflate Yes q3 Is achieving the highest possible reaction rate a critical factor? q2->q3 No q2->use_triflate Yes q3->use_triflate Yes use_bromide Decision: Use 4-Phenylphenyl Bromide q3->use_bromide No

Caption: Decision-making flowchart for electrophile selection.

Final Recommendation:

  • Choose 4-Phenylphenyl Bromide for routine, cost-sensitive applications where standard heating and reaction conditions are tolerable. It offers the best balance of reactivity and cost for most standard cross-coupling reactions.[3][15]

  • Choose this compound under the following circumstances:

    • When Starting from Phenol: If your synthesis naturally produces 4-hydroxybiphenyl, converting it to the triflate is often the most direct and potentially cost-effective route.[1][16]

    • For Difficult Couplings: When coupling with challenging nucleophiles or when the corresponding bromide is unreactive under standard conditions.

    • For Mildness and Compatibility: In late-stage synthesis on complex molecules with sensitive functional groups that would be compromised by the higher temperatures required for C-Br activation.

    • For Chemoselective Synthesis: When orthogonal reactivity is required in a molecule that also contains other halides.[11]

By carefully weighing the economic factors against the clear performance benefits, researchers can strategically deploy this compound as a powerful problem-solving tool in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Activation of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aryl Triflates in Modern Synthesis

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational pillar. Biaryl and arylamine moieties are ubiquitous in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and agrochemicals. The 4-phenylphenyl scaffold, in particular, is a privileged structure. Traditionally, aryl halides have been the workhorses for palladium-catalyzed cross-coupling reactions. However, their synthesis can be cumbersome, and their reactivity patterns, especially for chlorides, can be challenging.

Aryl trifluoromethanesulfonates (triflates), such as 4-phenylphenyl triflate, present a powerful and versatile alternative.[1][2] Derived readily from abundant and often inexpensive phenols, aryl triflates offer high reactivity, excellent functional group tolerance, and shelf stability.[2][3] Their activation via oxidative addition to a Pd(0) center is a critical step, and the choice of the palladium catalyst system—specifically the ancillary ligand—is paramount to achieving high efficiency, selectivity, and yield.

This guide provides an in-depth comparison of leading palladium catalyst systems for the activation of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide validated, step-by-step protocols for key transformations, empowering researchers to make informed decisions for their synthetic challenges.

The Engine of Cross-Coupling: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for catalyst selection and reaction optimization. The process is a catalytic cycle that hinges on the ability of the palladium center to shuttle between the Pd(0) and Pd(II) oxidation states.[4][5]

Palladium_Catalytic_Cycle cluster_oa pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)(OTf)L₂ pd2_trans Ar-Pd(II)(Nu)L₂ pd2_oxid->pd2_trans Ligand Exchange pd2_trans->pd0 product Product (4-Phenylphenyl-Nu) pd2_trans->product Reductive Elimination aryl_triflate 4-Phenylphenyl-OTf aryl_triflate->pd2_oxid Oxidative Addition nucleophile Nucleophile (e.g., R-B(OH)₂ or R₂NH) nucleophile->pd2_trans Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) base Base base->pd2_trans cluster_oa cluster_oa

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling of aryl triflates.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate (Ar-OTf) to form a Pd(II) complex. This is often the rate-limiting step, and its efficiency is highly dependent on the electron-donating properties of the ancillary ligand (L).

  • Transmetalation / Amine Coordination: For C-C couplings like Suzuki-Miyaura, a nucleophile (e.g., an organoboron species activated by a base) undergoes transmetalation, transferring its organic group to the palladium center.[6] For C-N couplings like Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4][7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst. Steric bulk on the ligand is crucial for promoting this final, product-forming step.[8]

A Comparative Analysis of Ligand Architectures

The ligand is not a mere spectator; it is the primary controller of the catalyst's performance. Its electronic and steric properties dictate the rates of each step in the catalytic cycle, influence catalyst stability, and ultimately determine the success of the reaction.

Ligand_Classes cluster_phosphine Phosphine Ligands cluster_nhc N-Heterocyclic Carbenes (NHCs) p_bidentate Bidentate (e.g., DPPF, BINAP) p_monodentate Bulky Monodentate (e.g., XPhos, SPhos, P(t-Bu)₃) p_bidentate->p_monodentate Increasing Steric Bulk & Electron Donation nhc Strong σ-Donors (e.g., IPr, IMes) p_monodentate->nhc Often exhibit higher thermal stability cluster_nhc cluster_nhc cluster_phosphine cluster_phosphine

Caption: Key classes of ligands used in palladium-catalyzed activation of aryl triflates.

Phosphine Ligands: The Versatile Workhorses

Phosphines are the most established class of ligands in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom.

  • Bidentate Phosphines (e.g., DPPF, BINAP): These ligands were instrumental in the early development of reliable protocols for aryl triflate amination.[9] By chelating to the palladium center, they prevent the formation of inactive palladium dimers and accelerate the reaction.[7] While effective, they can sometimes be surpassed by modern monodentate ligands for particularly challenging substrates.

  • Bulky, Electron-Rich Monodentate Phosphines (e.g., Buchwald and Fu Ligands): This class represents the state-of-the-art for many cross-coupling reactions. Ligands such as P(t-Bu)₃, PCy₃, XPhos, and SPhos possess a combination of significant steric bulk and strong electron-donating character.[10][11]

    • Causality: The high electron density on the phosphorus atom is transferred to the palladium center, making it more nucleophilic and facilitating the oxidative addition into the C-OTf bond.[11] The steric bulk promotes the reductive elimination step, preventing catalyst decomposition pathways like β-hydride elimination.[8] For Suzuki couplings of aryl triflates, systems like Pd(OAc)₂/PCy₃ are highly effective, often at room temperature.[10][12] For Buchwald-Hartwig aminations, ligands like XPhos are frequently the top performers.[13]

N-Heterocyclic Carbenes (NHCs): The Robust Challengers

NHCs have emerged as a powerful alternative to phosphines. They are typically stronger σ-donors than even the most electron-rich phosphines.[14]

  • Causality: This strong σ-donation forms a very robust palladium-carbon bond, leading to highly stable and long-lived catalysts.[14] This thermal stability can be a significant advantage, allowing for reactions at higher temperatures with lower catalyst loadings. While phosphines can be sensitive to air and moisture, NHC-palladium complexes often exhibit greater stability, simplifying handling.[15] For Suzuki couplings of challenging substrates like aryl chlorides, NHC ligands have proven highly effective, and this efficacy extends to reactive electrophiles like aryl triflates.[16]

Quantitative Performance Comparison

The choice of catalyst is context-dependent, hinging on the specific coupling partners and desired reaction conditions. The table below summarizes typical performance characteristics for the activation of aryl triflates, using this compound or close analogs as a reference.

Catalyst System (Pd Source / Ligand)Reaction TypeCoupling PartnerTypical Yield (%)ConditionsKey Advantages & Rationale
Pd(dba)₂ / DPPFBuchwald-HartwigPrimary/Secondary Amines70-90%80-100 °C, TolueneGood general-purpose bidentate ligand; prevents catalyst dimerization.[9]
Pd(OAc)₂ / PCy₃Suzuki-MiyauraArylboronic Acids85-98%RT - 80 °C, Dioxane/TolueneHighly effective for triflates; mild conditions often suffice due to high reactivity.[1][10]
Pd₂(dba)₃ / XPhosBuchwald-HartwigDimethylamine90-99%80 °C, THFExcellent for C-N bond formation; bulky ligand promotes fast reductive elimination.[13]
Pd(OAc)₂ / SPhosSuzuki-MiyauraArylboronic Acids90-99%80-110 °C, TolueneBroadly applicable bulky monophosphine ligand, effective for challenging couplings.
[Pd(IPr)Cl₂]₂ (NHC Precatalyst)Suzuki-MiyauraArylboronic Acids85-95%80-120 °C, TolueneHigh thermal stability, resistant to degradation, good for high-turnover applications.[14][16]

Yields and conditions are representative and may require optimization for specific substrates.

Catalyst Selection Workflow: A Practical Guide

Choosing the optimal catalyst system can be streamlined by considering the key variables of the desired transformation.

Catalyst_Selection_Workflow decision decision recommendation Use Bulky Monophosphine Ligand (e.g., XPhos, RuPhos) Rationale: Steric bulk accelerates C-N reductive elimination. start Start: this compound Activation reaction_type What is the reaction type? start->reaction_type amine_sterics Is the amine sterically hindered or a primary amine? reaction_type->amine_sterics Buchwald-Hartwig (C-N Coupling) boronic_sterics Is the boronic acid sterically hindered? reaction_type->boronic_sterics Suzuki-Miyaura (C-C Coupling) amine_sterics->recommendation Yes rec_dppf Consider Bidentate Ligand (e.g., DPPF, BINAP) Rationale: Often sufficient and cost-effective. amine_sterics->rec_dppf No (e.g., simple secondary amine) rec_sPhos Use Bulky Monophosphine Ligand (e.g., SPhos, XPhos) Rationale: Overcomes steric hindrance and promotes C-C coupling. boronic_sterics->rec_sPhos Yes rec_pcy3 Consider P(Cy)₃ or P(t-Bu)₃ Rationale: Highly effective for triflates under mild conditions. boronic_sterics->rec_pcy3 No

Caption: A decision-making workflow for selecting a suitable palladium catalyst system.

Validated Experimental Protocols

The following protocols are provided as robust starting points for the activation of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 1,1':4',1''-terphenyl using a bulky monophosphine ligand system. This protocol is adapted from established methods for aryl triflate couplings.[1][5]

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv., 2 mol%)

  • Tricyclohexylphosphine (PCy₃; 0.04 equiv., 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄; 2.0 equiv.), finely powdered and dried

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the triflate.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure terphenyl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(biphenyl-4-yl)morpholine, a common arylamine structure. This protocol leverages a state-of-the-art Buchwald ligand system known for its high efficiency with aryl triflates.[4][9][13]

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 equiv., 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.02 equiv., 2 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation (in a glovebox): To a reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equiv.).

  • Reagent Addition (in a glovebox): Add this compound (1.0 equiv.) to the vial.

  • Liquid Addition (in a glovebox): Add anhydrous toluene to achieve a concentration of 0.2 M, followed by the addition of morpholine (1.2 equiv.) via syringe.

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 100 °C and stir.

  • Monitoring: Monitor the reaction for completion by LC-MS or GC-MS (typically 4-12 hours).

  • Workup: After cooling, pass the reaction mixture through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue can be purified by flash chromatography to afford the desired arylamine product.

Conclusion and Future Outlook

The activation of this compound is a well-established yet continually evolving field within palladium catalysis. While early systems based on bidentate phosphines like DPPF laid the groundwork, the modern synthetic chemist's toolbox is dominated by bulky, electron-rich monophosphine ligands (e.g., PCy₃, XPhos, SPhos) and robust N-heterocyclic carbene ligands.[9][10][14] These advanced systems offer superior reactivity, broader substrate scope, and milder reaction conditions, making the conversion of phenols to complex biaryl and arylamine structures more efficient than ever.

The choice between a phosphine and an NHC ligand often comes down to a trade-off between the raw reactivity and milder conditions afforded by the best phosphines versus the exceptional thermal stability and longevity of NHC systems. As catalyst development continues, we anticipate the emergence of new ligands that further blur these lines, offering even greater activity and stability for the activation of C-O bonds and other challenging transformations.

References

The Versatility of 4-Phenylphenyl Triflate: A Comparative Guide to its Applications in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of molecular frameworks is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. Within this domain, the choice of electrophilic coupling partner is a critical determinant of a reaction's success. This guide provides an in-depth technical exploration of 4-phenylphenyl triflate ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate), a versatile reagent that has gained significant traction as a powerful alternative to traditional aryl halides. We will objectively compare its performance with other electrophiles, provide supporting experimental data, and detail protocols to empower you to effectively integrate this reagent into your synthetic workflows.

The Advantage of the Triflate Leaving Group

At the heart of this compound's utility is the trifluoromethanesulfonate (triflate or OTf) group. Recognized as one of the most effective leaving groups in organic chemistry, its prowess stems from the potent electron-withdrawing nature of the trifluoromethyl moiety. This characteristic stabilizes the resulting triflate anion through both resonance and inductive effects, thereby lowering the activation energy for its displacement in catalytic cycles. This inherent reactivity often translates to milder reaction conditions and broader substrate scope compared to less reactive electrophiles like aryl chlorides and bromides.

A significant advantage of aryl triflates is their straightforward synthesis from readily available phenols. This compound is prepared from 4-phenylphenol, which can be synthesized via several methods, including the Suzuki coupling of 4-iodophenol with phenylboronic acid.[1][2][3] This accessibility makes it an attractive precursor for introducing the valuable 4-phenylphenyl (biphenyl-4-yl) moiety, a common structural motif in pharmaceuticals, liquid crystals, and organic electronics.

Synthesis of this compound from 4-Phenylphenol

The conversion of 4-phenylphenol to its corresponding triflate is typically achieved by reaction with a triflating agent in the presence of a base. Trifluoromethanesulfonic anhydride (Tf₂O) is a common and highly reactive agent for this transformation.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound has proven to be an exceptional substrate in a variety of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for efficient bond formation where other electrophiles may falter.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds. This compound serves as an excellent electrophile in these reactions, readily undergoing oxidative addition to the palladium(0) catalyst.

Comparative Performance in Suzuki-Miyaura Coupling

The enhanced reactivity of aryl triflates often leads to higher yields and shorter reaction times compared to aryl bromides under similar conditions.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxyphenyl TriflatePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Dioxane801-485-95[4]
4-BromoanisolePhenylboronic acidPd(OAc)₂ or Pd/CK₂CO₃Toluene/H₂O50-1001-1274-91[4]
2,4'-Bis(triflate)diphenyl sulfoneArylboronic acids[Pd(PPh₃)₄]K₃PO₄1,4-Dioxane110462-76[1]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-up to 60[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃, 2-6 mol%).

  • Solvent Addition: Add a degassed solvent, such as dioxane or toluene (0.1-0.2 M).

  • Reaction: Heat the mixture to 80-100 °C and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(OTf)L2 Ar-Pd(II)(OTf)L2 Pd(0)L2->Ar-Pd(II)(OTf)L2 Oxidative Addition (Ar-OTf) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OTf)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[5][6][7] this compound is an effective electrophile for this transformation, coupling with a wide range of primary and secondary amines.

Comparative Performance in Buchwald-Hartwig Amination

Aryl triflates often provide higher yields in the amination of aryl halides, particularly when using toluene as a solvent.[8] The choice of ligand is critical, with bulky, electron-rich phosphines generally affording the best results.

Aryl ElectrophileAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound4-t-Bu-aniline(DPPF)PdCl₂NaOt-BuToluene-Dominant product was 4-hydroxybiphenyl[8]
This compoundButylaminePd(dba)₂ / DPPFNaOt-BuToluene-50[8]
Phenyl triflateMorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene10095[6]
2-Bromo-13α-estrone derivativeSubstituted anilinesPd(OAc)₂ / X-PhosKOt-Bu-100 (MW)Good to excellent[9]

Note: The reaction with (DPPF)PdCl₂ resulted in significant cleavage of the triflate group, highlighting the importance of the catalyst system.[8]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.4 equiv.) to a Schlenk flask.

  • Reagent Addition: Add the amine (1.2 equiv.) and this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) to achieve a concentration of 0.1-0.5 M with respect to the triflate.

  • Reaction: Seal the vessel and heat to 80-110 °C, monitoring by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(OTf)L Ar-Pd(II)(OTf)L Pd(0)L->Ar-Pd(II)(OTf)L Oxidative Addition (Ar-OTf) [Ar-Pd(II)(NHR'R'')L]+ [Ar-Pd(II)(NHR'R'')L]+ Ar-Pd(II)(OTf)L->[Ar-Pd(II)(NHR'R'')L]+ Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]+->Ar-Pd(II)(NR'R'')L Deprotonation (+ Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination Materials_Synthesis_Workflow cluster_start cluster_applications 4-Phenylphenol 4-Phenylphenol 4-Phenylphenyl_Triflate 4-Phenylphenyl_Triflate 4-Phenylphenol->4-Phenylphenyl_Triflate Triflating Agent Triflating Agent Triflating Agent->4-Phenylphenyl_Triflate Cross_Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) 4-Phenylphenyl_Triflate->Cross_Coupling Functionalized_Biphenyl Functionalized Biphenyl Derivative Cross_Coupling->Functionalized_Biphenyl Liquid_Crystals Liquid_Crystals Functionalized_Biphenyl->Liquid_Crystals OLED_Materials OLED_Materials Functionalized_Biphenyl->OLED_Materials Pharmaceuticals Pharmaceuticals Functionalized_Biphenyl->Pharmaceuticals

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 4-Phenylphenyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and organic synthesis, the precise and safe handling of reactive reagents is paramount. 4-Phenylphenyl triflate ([1,1'-biphenyl]-4-yl trifluoromethanesulfonate), a valuable building block in cross-coupling reactions, requires meticulous attention to safety protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe handling. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram, indicating that it is a health hazard.[1][2]

Core Directive: Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of Personal Protective Equipment. Given the irritant nature of this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[3]Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes during handling of larger quantities or during quenching procedures.[4][5]
Hand Protection Nitrile or Neoprene gloves. It is advisable to double-glove if handling larger quantities or for prolonged periods.[3]While specific permeation data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[6][7] Regularly inspect gloves for any signs of degradation or tearing and replace them immediately if compromised. Always wash hands thoroughly after removing gloves.[8]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes. For large-scale operations, a chemical-resistant apron is recommended.[3]A lab coat protects the skin and personal clothing from spills and contamination.[5] A chemical-resistant apron provides an additional barrier when handling concentrates or during procedures with a high risk of splashing.[4][5]
Respiratory Protection To be used in a well-ventilated area, preferably a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[9][10][11]This compound is a solid powder that can be easily aerosolized, and its vapors may cause respiratory irritation.[1] Working in a fume hood is the primary engineering control to minimize inhalation exposure. If respirator use is necessary, a proper fit test and training are required.
Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound is a systematic process that minimizes risk at every stage. The following workflow should be strictly adhered to.

prep Preparation & PPE Donning weigh Weighing prep->weigh In Fume Hood transfer Transfer to Reaction Vessel weigh->transfer reaction Running the Reaction transfer->reaction quench Quenching & Workup reaction->quench decon Decontamination of Glassware quench->decon waste Waste Segregation quench->waste disposal Final Disposal waste->disposal

Figure 1. Workflow for the safe handling of this compound.
  • Preparation: Before handling the reagent, ensure that a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment, including reaction vessels, solvents, and quenching materials, readily available. Don all required PPE as detailed in the table above.

  • Weighing: As this compound is a solid, it should be weighed in a disposable weigh boat or on weighing paper inside the fume hood to contain any dust. Avoid creating dust clouds.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a spatula and, if necessary, rinse the weighing container with a small amount of the reaction solvent to ensure a quantitative transfer.

  • Reaction Setup: Keep the reaction vessel closed to the extent possible and perform all manipulations within the fume hood. If the reaction is heated, ensure it is done in a well-controlled manner with appropriate temperature monitoring.

  • Post-Reaction: Upon completion, the reaction mixture will contain residual reagent and byproducts that must be handled as hazardous waste.

Disposal Plan: Quenching and Waste Management

Proper disposal is a critical final step in the safe handling of this compound. Due to its reactivity, direct disposal of the unreacted reagent is not recommended. A quenching procedure to neutralize its reactivity is advised for residual amounts before collection by a licensed hazardous waste disposal service.[3]

Experimental Protocol: Quenching of Residual this compound

This procedure should be performed in a chemical fume hood with all necessary PPE.

  • Cooling: Place the reaction vessel containing the residual this compound in an ice bath to maintain a temperature of 0-5 °C. This helps to control the rate of the quenching reaction.

  • Dilution: Dilute the reaction mixture with an inert, anhydrous solvent such as toluene or hexane. This will help to dissipate the heat generated during the quenching process.[12]

  • Initial Quenching: While stirring the cooled, diluted mixture, slowly add a less reactive alcohol such as isopropanol dropwise.[12] Monitor for any signs of an exothermic reaction (e.g., temperature increase, gas evolution).

  • Sequential Quenching: After the initial quench with isopropanol shows no further signs of reaction, you can proceed to add a more reactive alcohol like ethanol, followed by methanol, and finally, water, all in a slow, dropwise manner.[12]

  • Neutralization: After the quenching is complete, the resulting solution may be acidic. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases and the pH is neutral. Be cautious, as this will generate carbon dioxide gas.

  • Waste Collection: Transfer the neutralized aqueous and organic layers to a properly labeled hazardous waste container.[3] Do not mix this waste with other waste streams unless they are compatible.

start Residual Reagent in Reaction Vessel cool Cool to 0-5 °C start->cool dilute Dilute with Inert Solvent cool->dilute quench_ipa Slowly Add Isopropanol dilute->quench_ipa quench_etoh Slowly Add Ethanol quench_ipa->quench_etoh quench_meoh Slowly Add Methanol quench_etoh->quench_meoh quench_h2o Slowly Add Water quench_meoh->quench_h2o neutralize Neutralize with NaHCO3 (aq) quench_h2o->neutralize collect Collect in Hazardous Waste Container neutralize->collect

Figure 2. Step-by-step quenching procedure for residual this compound.

Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent, such as acetone or ethanol, to remove the bulk of the organic residue.[13] Collect this rinse as hazardous waste.

  • Washing: Wash the glassware with hot, soapy water using a laboratory-grade detergent.[13] Use a brush to scrub all surfaces.

  • Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized or distilled water to remove any detergent residue.[13][14]

  • Drying: Allow the glassware to air dry or place it in a drying oven if appropriate for the type of glassware. Volumetric glassware should not be placed in an oven.[8]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with a dry, inert absorbent such as sand or vermiculite.[3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylphenyl triflate
Reactant of Route 2
Reactant of Route 2
4-Phenylphenyl triflate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.